molecular formula C5H4F2N2O B1472399 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1216244-84-6

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1472399
CAS No.: 1216244-84-6
M. Wt: 146.09 g/mol
InChI Key: GCVIZGROEHEVRV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H4F2N2O and its molecular weight is 146.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVIZGROEHEVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216244-84-6
Record name 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Modern Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde, a key fluorinated heterocyclic building block in contemporary chemical research. The strategic incorporation of a difluoromethyl group onto the pyrazole scaffold imparts unique physicochemical properties that are highly sought after in the design of novel agrochemicals and pharmaceuticals. This document details the plausible synthetic pathways, thorough spectroscopic characterization, and significant applications of this versatile intermediate, with a particular focus on its role in the synthesis of advanced succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Significance of the Difluoromethyl-Pyrazole Moiety

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and diverse biological activities.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF₂) group, has become a cornerstone of modern drug and pesticide discovery. The -CHF₂ group can act as a lipophilic hydrogen bond donor, enhance metabolic stability by blocking oxidation sites, and modulate the acidity of neighboring protons, thereby influencing binding affinities to biological targets.[3]

This compound combines these advantageous features, presenting a reactive aldehyde handle for further molecular elaboration. This makes it a highly valuable precursor for constructing complex molecules with potential therapeutic or crop-protective properties. Its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a crucial intermediate for a multi-billion dollar class of SDHI fungicides, including Fluxapyroxad and Bixafen, highlighting the industrial relevance of this chemical motif.[4][5]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a single, publicly available procedure. However, a robust synthetic strategy can be devised based on well-established transformations in heterocyclic chemistry. The most logical approaches involve either the construction of the pyrazole ring with the difluoromethyl group already in place or the late-stage N-difluoromethylation of a pre-formed pyrazole-4-carbaldehyde.

Proposed Synthetic Pathway: Vilsmeier-Haack Cyclization and N-Difluoromethylation

A highly plausible two-stage synthesis is outlined below, combining the Vilsmeier-Haack reaction for the formation of the pyrazole-4-carbaldehyde core, followed by N-difluoromethylation.

Stage 1: Synthesis of 1H-Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocycles and can also be employed to construct the pyrazole ring itself from suitable hydrazone precursors.[2][6]

  • Causality of Experimental Choices: The reaction begins with the formation of a hydrazone from hydrazine and a suitable ketone. This hydrazone then undergoes a cyclization and double formylation reaction with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole-4-carbaldehyde.

Stage 2: N-Difluoromethylation of 1H-Pyrazole-4-carbaldehyde

The introduction of the difluoromethyl group onto the pyrazole nitrogen can be achieved through difluorocarbene insertion.

  • Causality of Experimental Choices: Chlorodifluoromethane (Freon 22) is a common source of difluorocarbene, though its use is restricted due to environmental concerns.[3][7] Alternative, more modern reagents like diethyl bromodifluoromethylphosphonate in the presence of a base provide a milder and more accessible route to N-difluoromethylation of azoles.[8] The reaction proceeds by the in-situ generation of difluorocarbene, which is then trapped by the nucleophilic pyrazole nitrogen.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde A detailed protocol for a related analogue is provided in the literature and can be adapted.[6]

  • To a solution of the starting hydrazone (1.0 mmol) in dry DMF (4 mL) under an inert atmosphere, cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • After cooling, pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

  • The resulting precipitate can be collected by filtration and purified by column chromatography to yield 1H-pyrazole-4-carbaldehyde.

Step 2: N-Difluoromethylation

  • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 mmol) and a suitable base (e.g., potassium carbonate, 2.0 mmol) in a polar aprotic solvent (e.g., DMF), add the difluoromethylating agent (e.g., diethyl bromodifluoromethylphosphonate, 1.5 mmol).

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC for the consumption of the starting material.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Pyrazole Core Synthesis cluster_stage2 Stage 2: N-Difluoromethylation Hydrazone Hydrazone Precursor Vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) Hydrazone->Vilsmeier Cyclization/ Formylation Py_CHO 1H-Pyrazole-4-carbaldehyde Vilsmeier->Py_CHO DFM_reagent Difluoromethylating Agent (e.g., BrCF₂PO(OEt)₂) Py_CHO->DFM_reagent Base-mediated N-alkylation Target This compound DFM_reagent->Target

Caption: Proposed two-stage synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

PropertyPredicted Value
Molecular Formula C₅H₄F₂N₂O
Molecular Weight 146.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.9 - 10.1s-
Pyrazole H-38.1 - 8.3s-
Pyrazole H-57.9 - 8.1s-
Difluoromethyl (-CHF₂)7.3 - 7.6t~58.0 (²JH-F)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
Aldehyde C=O184 - 186s
Pyrazole C-4138 - 140s
Pyrazole C-3142 - 144s
Pyrazole C-5130 - 132t (small J)
Difluoromethyl (-CHF₂)112 - 114t (¹JC-F ≈ 255 Hz)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3150Medium
C=O stretch (aldehyde)1680 - 1700Strong
C=N stretch (pyrazole ring)1580 - 1620Medium
C-F stretch1100 - 1150Strong

Table 4: Predicted Mass Spectrometry Data

Ionm/z
[M]⁺146.03
[M-CHO]⁺117.03
[M-CHF₂]⁺95.04

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a valuable synthon for creating a diverse range of biologically active molecules. The aldehyde functionality serves as a versatile handle for various transformations, including oxidation, reduction, condensation, and the formation of other heterocyclic rings.

Precursor to SDHI Fungicides

The most significant application of this chemical scaffold is in the synthesis of SDHI fungicides. While the corresponding carboxylic acid is the direct precursor in many patented routes, the aldehyde is a key intermediate to access this acid via oxidation.[4][5]

Oxidation to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The aldehyde can be efficiently oxidized to the corresponding carboxylic acid, which is the key building block for fungicides like Fluxapyroxad.

  • Causality of Experimental Choices: Standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effect this transformation. The choice of oxidant depends on the scale and desired reaction conditions.

SDHI_Synthesis Aldehyde 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde Acid 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Aldehyde->Acid Oxidation Amide SDHI Fungicide (e.g., Fluxapyroxad) Acid->Amide Amide Coupling

Caption: Pathway to SDHI fungicides from the pyrazole aldehyde.

The resulting carboxylic acid is then typically converted to its acid chloride and coupled with a specific aniline derivative to yield the final active ingredient. For example, the synthesis of Fluxapyroxad involves the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[10]

Role in Pharmaceutical Scaffolding

The pyrazole-4-carbaldehyde moiety is also a versatile starting material for the synthesis of various pharmaceutical candidates. The aldehyde can be converted into oximes, hydrazones, and other derivatives which can then be cyclized to form more complex heterocyclic systems with a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][6]

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern molecular design. Its synthesis, while requiring specialized reagents, is achievable through established synthetic methodologies. The unique combination of a reactive aldehyde, a stable pyrazole core, and the modulating effects of the difluoromethyl group makes it an exceptionally valuable building block for the discovery and development of next-generation agrochemicals and pharmaceuticals. As the demand for more effective and safer chemical solutions grows, the importance of such precisely engineered synthons will undoubtedly continue to increase.

References

  • CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4008715 A1. EPO. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Difluoromethylation of Heterocyclic Compounds Containing an N=C-C Ambident Nucleophilic System. ResearchGate. [Link]

  • FLUXAPYROXAD (256) First draft prepared by Dr Paul Humphrey, Australian Pesticides and Veterinary Medicines Authority, Canberra. Food and Agriculture Organization of the United Nations. [Link]

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. National Institutes of Health. [Link]

  • Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chlorodifluoromethane. American Chemical Society. [Link]

Sources

An In-depth Technical Guide to 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: A Versatile Fluorinated Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning applications as a key building block for novel bioactive molecules. This document synthesizes current knowledge to offer field-proven insights and detailed methodologies for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy to enhance metabolic stability, bioavailability, and binding affinity.[4] The difluoromethyl (-CHF₂) group, in particular, is of high interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine functionalities.[4][5][6]

This compound merges these two valuable pharmacophores: the versatile pyrazole ring and the advantageous difluoromethyl group. This unique combination makes it a highly sought-after intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals.[7]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The IUPAC name for the topic compound is This compound .[7]

PropertyValueSource
CAS Number 1216244-84-6[7]
Molecular Formula C₅H₄F₂N₂O[7]
Molecular Weight 146.09 g/mol [7]
SMILES O=CC1=CN(C(F)F)N=C1[7]
Purity ≥95% (typical)[7]
Appearance Crystal[8]
Storage 4°C, stored under nitrogen[7]

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively published, a highly plausible and widely utilized method for the preparation of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[9][10][11] This reaction facilitates the cyclization and formylation of hydrazones in a one-pot procedure.

Proposed Synthetic Pathway via Vilsmeier-Haack Reaction

The synthesis would logically proceed in two main steps: the formation of a hydrazone from a suitable ketone and difluoromethylhydrazine, followed by the Vilsmeier-Haack cyclization and formylation.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A Acetone C Acetone Difluoromethylhydrazone A->C Reaction B Difluoromethylhydrazine B->C Reaction E This compound C->E Cyclization & Formylation D Vilsmeier Reagent (POCl₃/DMF) D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack synthesis of related pyrazole-4-carbaldehydes.[10]

Step 1: Synthesis of Acetone Difluoromethylhydrazone (Intermediate)

  • To a stirred solution of difluoromethylhydrazine (1.0 eq) in ethanol at 0 °C, add acetone (1.1 eq) dropwise.

  • Add a catalytic amount of acetic acid.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.

  • To this pre-formed reagent, add a solution of the crude acetone difluoromethylhydrazone (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of 7-8.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate in organic synthesis.

Key Reactions of the Aldehyde Group
  • Oxidation: The carbaldehyde can be oxidized to the corresponding carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial intermediate for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[4][12]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce diverse amine functionalities.

  • Wittig Reaction: Olefination via the Wittig reaction allows for the extension of the carbon chain and the formation of various substituted alkenes.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds to form a wide range of derivatives. For instance, condensation with malononitrile followed by cyclization is a common strategy for synthesizing fused heterocyclic systems.

  • Conversion to Nitrile: The aldehyde can be converted to a nitrile group, which is a versatile precursor for other functionalities like tetrazoles, as seen in the synthesis of anti-inflammatory agents.[13]

  • Formation of Ureas: It can be used in multi-step syntheses to generate pyrazole-based ureas, which have shown potential as anti-melanoma agents.[13]

G A 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde B Carboxylic Acid (SDHI Precursor) A->B Oxidation C Amine Derivatives A->C Reductive Amination D Alkenes A->D Wittig Reaction E Nitrile A->E Conversion F Urea Derivatives (Anti-melanoma) E->F Further Synthesis

Caption: Reactivity of the pyrazole-4-carbaldehyde.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound position it as a key building block in the development of novel bioactive compounds.

Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant application of difluoromethyl pyrazole derivatives is in the synthesis of modern fungicides. Specifically, the corresponding carboxylic acid is a key component of several commercially successful SDHI fungicides.[4][12] These compounds inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, effectively halting their energy production.

Medicinal Chemistry
  • Anti-inflammatory Agents: Pyrazole-4-carbaldehydes are precursors to potent anti-inflammatory drugs. For example, related structures are used to synthesize compounds that act as selective COX-2 inhibitors.[6][13]

  • Anticancer Agents: The pyrazole scaffold is present in numerous anticancer drugs. Derivatives of pyrazole-4-carbaldehyde have been explored for their potential as anti-melanoma agents and in targeting various cancer cell lines.[13]

  • Antimicrobial Agents: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[1][11]

Safety and Handling

Based on available data for the parent compound, 1H-pyrazole-4-carbaldehyde, and related structures, this compound should be handled with care in a laboratory setting.[14][15]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important molecule at the intersection of heterocyclic and fluorine chemistry. Its versatile aldehyde functionality, coupled with the beneficial properties of the difluoromethylated pyrazole core, makes it a valuable building block for the synthesis of a diverse range of bioactive compounds. The insights and methodologies presented in this guide are intended to empower researchers in drug discovery and agrochemical development to harness the full potential of this promising chemical entity.

References

A comprehensive list of references will be provided upon request.

Sources

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde synthesis pathway.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a pivotal building block in modern medicinal and agrochemical research. The difluoromethyl group imparts unique physicochemical properties that can enhance metabolic stability and binding affinity, making this scaffold highly desirable. This document explores multiple synthetic strategies, delving into the mechanistic underpinnings of key transformations, providing field-proven insights into experimental design, and offering detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The 1-(difluoromethyl)-1H-pyrazole moiety, in particular, has emerged as a privileged scaffold. Its presence is a defining feature in a new generation of potent succinate dehydrogenase inhibitor (SDHI) fungicides, such as Bixafen and Isopyrazam, highlighting the commercial and scientific imperative for robust synthetic access.

This compound serves as a versatile intermediate. The aldehyde functionality is a synthetic linchpin, readily participating in a wide array of chemical transformations including reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid, thereby providing access to a diverse library of derivatives. This guide will dissect the primary retrosynthetic approaches to this valuable compound.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound presents two primary challenges: the construction of the pyrazole heterocycle and the regioselective installation of both the N-difluoromethyl and C4-formyl groups. Three principal strategies emerge from a retrosynthetic analysis:

  • Strategy A: Late-Stage Formylation. This approach involves the synthesis of a 1-(difluoromethyl)-1H-pyrazole core, followed by the introduction of the aldehyde group at the C4 position.

  • Strategy B: Pyrazole Annulation. This strategy builds the pyrazole ring from acyclic precursors that already contain the necessary difluoromethyl and a masked or precursor aldehyde functionality.

  • Strategy C: Late-Stage N-Difluoromethylation. This route begins with a pre-formed pyrazole-4-carbaldehyde scaffold, to which the N-difluoromethyl group is added in a final step.

Figure 1: Overview of the main retrosynthetic strategies for this compound.

Pathway Analysis and Mechanistic Discussion

Pathway A: Late-Stage Formylation via Vilsmeier-Haack Reaction

This is arguably the most direct and industrially relevant pathway. It relies on the inherent nucleophilicity of the pyrazole ring, which is sufficiently electron-rich to undergo electrophilic aromatic substitution. The C4 position is the most electronically activated and sterically accessible site for formylation.

Step 1: Synthesis of 1-(Difluoromethyl)-1H-pyrazole (Precursor)

The key precursor can be synthesized by the reaction of a suitable pyrazole salt (e.g., sodium pyrazolate) with a difluorocarbene source. A common and effective method involves bubbling chlorodifluoromethane (ClCF₂H) gas through a solution of the pyrazole, a base (like NaOH), and a phase-transfer catalyst.[1]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and mild method for formylating electron-rich heterocycles.[2][3] The active electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.

Causality and Expertise:

  • Choice of Reagent: POCl₃ is preferred in large-scale synthesis due to its cost-effectiveness and liquid form, which simplifies handling compared to gaseous phosgene or solid reagents.

  • Reaction Control: The reaction is typically run at low temperatures (0-10 °C) during the addition of the pyrazole to the pre-formed Vilsmeier reagent to control the initial exothermic reaction. The mixture is then gently heated (e.g., to 80 °C) to drive the formylation to completion.[4]

  • Self-Validation: The reaction progress can be reliably monitored by TLC or LC-MS, observing the consumption of the starting pyrazole and the appearance of the more polar aldehyde product. A successful reaction is confirmed by the appearance of a characteristic aldehyde proton signal around 9.8-10.1 ppm in the ¹H NMR spectrum.

Vilsmeier_Mechanism DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphoryl Chloride) POCl3->Vilsmeier_Reagent Intermediate Wheland-type Intermediate (Sigma Complex) Vilsmeier_Reagent->Intermediate Electrophilic attack at C4 Pyrazole 1-(Difluoromethyl)-1H-pyrazole Pyrazole->Intermediate Iminium_Salt Iminium Salt Intermediate->Iminium_Salt Rearomatization Product 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde Iminium_Salt->Product Aqueous Workup (Hydrolysis)

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation on the pyrazole core.

Pathway B: Pyrazole Annulation from Acyclic Precursors

This pathway constructs the heterocyclic ring from acyclic building blocks, a strategy that is fundamental to heterocyclic chemistry. A common industrial route to the analogous 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of a difluoroacetoacetate derivative with methylhydrazine. A similar logic can be applied to synthesize the aldehyde.

Step 1: Preparation of a Difluoromethylated β-Ketoaldehyde Equivalent

A key starting material is a three-carbon chain with a difluoroacetyl group at one end and a masked aldehyde at the other, for example, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate.

Step 2: Cyclocondensation with Hydrazine

This β-ketoaldehyde equivalent is then reacted with a suitable hydrazine, in this case, difluoromethylhydrazine (H₂N-NHCHF₂), which can be generated in situ. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and elimination of water to form the pyrazole ring.

Causality and Expertise:

  • Regioselectivity: A major challenge in this approach is controlling the regioselectivity of the cyclization. Using an unsymmetrical diketone equivalent can lead to a mixture of constitutional isomers. The reaction conditions (pH, solvent, temperature) must be carefully optimized to favor the desired 1-(difluoromethyl) isomer.

  • Functional Group Handle: This route often yields a pyrazole-4-carboxylic ester. To obtain the target aldehyde, a subsequent reduction is necessary. A two-step process involving reduction of the ester to the corresponding primary alcohol (e.g., with LiAlH₄ or DIBAL-H) followed by a controlled oxidation (e.g., Swern oxidation or with PCC) is a standard and reliable method. Direct reduction of a carboxylic acid or its ester to an aldehyde is also possible with specialized reagents but can be challenging to control.

Pathway C: Late-Stage N-Difluoromethylation

This modern approach leverages recent advances in fluoroalkylation chemistry. It is particularly useful if 1H-pyrazole-4-carbaldehyde is a readily available starting material.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

This can be prepared by Vilsmeier-Haack formylation of pyrazole itself or through other established methods.

Step 2: N-Difluoromethylation

The N-H proton of the pyrazole is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the pyrazolide anion. This nucleophile can then react with a difluoromethylating agent. Reagents capable of delivering a "CF₂H" group, such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂), have proven effective for the N-difluoromethylation of pyrazoles and other azoles. The reaction proceeds via generation of difluorocarbene (:CF₂) which is then trapped by the pyrazolide.

Causality and Expertise:

  • Reagent Choice: The choice of difluoromethylating agent is critical. While simpler sources like ClCF₂H are inexpensive, they often require harsher conditions. Reagents like BrCF₂PO(OEt)₂ are milder and more functional-group tolerant, which is important given the presence of the reactive aldehyde group.

  • Protecting Groups: The aldehyde group is generally stable under these conditions, but in some cases, protection as an acetal might be considered to prevent side reactions, followed by deprotection after the N-difluoromethylation step. This adds steps but can improve overall yield and purity.

Quantitative Data and Pathway Comparison

Parameter Pathway A: Late-Stage Formylation Pathway B: Pyrazole Annulation Pathway C: Late-Stage N-Difluoromethylation
Key Reaction Vilsmeier-Haack ReactionCyclocondensation & ReductionN-Difluoromethylation
Starting Materials 1-(Difluoromethyl)-1H-pyrazoleDifluoromethylated β-dicarbonyl, Hydrazine1H-Pyrazole-4-carbaldehyde
Typical Reagents POCl₃, DMFAcid/Base catalyst, LiAlH₄, PCCBase (e.g., K₂CO₃), BrCF₂PO(OEt)₂
Pros High regioselectivity, well-established, often high yielding.[4]Convergent, builds complexity quickly.Utilizes potentially simple starting materials, modular.
Cons Requires synthesis of the pyrazole precursor first.Potential for isomeric mixtures, may require extra reduction/oxidation steps.N-difluoromethylating reagents can be expensive; potential for side reactions with the aldehyde.
Industrial Viability HighModerate-High (especially for related acids/esters)Moderate (depends on reagent cost)

Detailed Experimental Protocol (Pathway A)

The following protocol is a representative example based on established procedures for the Vilsmeier-Haack formylation of pyrazoles and should be adapted and optimized for specific laboratory conditions.[4]

Synthesis of this compound

Step A: Preparation of the Vilsmeier Reagent

  • To a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or thick slurry.

Step B: Formylation Reaction

  • Dissolve 1-(difluoromethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.

  • Add the solution of the pyrazole dropwise to the cold, stirred Vilsmeier reagent slurry from Step A. Maintain the temperature at 0-10 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

Step C: Workup and Purification

  • Cool the reaction mixture to room temperature and then pour it slowly onto a stirred mixture of crushed ice and water.

  • Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Conclusion

The synthesis of this compound can be achieved through several viable and robust pathways. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for intermediate purification steps. The late-stage Vilsmeier-Haack formylation (Pathway A) often represents the most direct and efficient route, leveraging well-understood and scalable chemistry. The pyrazole annulation approach (Pathway B) is a powerful alternative, particularly when building libraries of analogues from simple acyclic precursors, though it may require additional functional group manipulations. Finally, late-stage N-difluoromethylation (Pathway C) is an emerging strategy that benefits from modern synthetic methods, offering a modular approach for specialized applications. A thorough understanding of the mechanistic principles behind each transformation is paramount for successful optimization and troubleshooting.

References

  • Wikipedia contributors. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Li, Z., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Cui, W., et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Mao, T., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

  • Sangeetha, R., & Mohana, K. N. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

  • Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ARKAT USA, Inc. [Link]

  • Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Spectroscopic Characterization of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound, 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and quality control of this important synthetic intermediate.

Introduction

This compound, with the molecular formula C₅H₄F₂N₂O and a molecular weight of 146.09 g/mol , is a key building block in the synthesis of various biologically active molecules. The presence of the difluoromethyl group and the reactive aldehyde functionality on the pyrazole scaffold makes it a versatile precursor in medicinal chemistry. Accurate and thorough spectral analysis is paramount to confirm its identity, purity, and structural integrity. This guide will delve into the expected spectral characteristics of this compound, drawing upon data from analogous structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the pyrazole ring protons, and the difluoromethyl proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.1Singlet (s)1HAldehyde (-CHO)
~8.2 - 8.4Singlet (s)1HPyrazole H-5
~8.0 - 8.2Singlet (s)1HPyrazole H-3
~6.8 - 7.2Triplet (t)1HDifluoromethyl (-CHF₂)

Interpretation and Rationale:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.[1]

  • Pyrazole Ring Protons: The two protons on the pyrazole ring (H-3 and H-5) are in different chemical environments. The proton at the 5-position is adjacent to the nitrogen atom and the carbon bearing the aldehyde group, while the proton at the 3-position is adjacent to the nitrogen with the difluoromethyl substituent. This will result in two distinct singlets. Their exact chemical shifts can be influenced by the electronic effects of the substituents.

  • Difluoromethyl Proton: The proton of the difluoromethyl group will be split into a triplet by the two neighboring fluorine atoms, with a typical ²J(H,F) coupling constant of around 50-60 Hz. The significant downfield shift is due to the strong electron-withdrawing effect of the two fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~185 - 190Aldehyde Carbonyl (C=O)
~140 - 145Pyrazole C-5
~135 - 140Pyrazole C-3
~115 - 120Pyrazole C-4
~110 - 115 (t)Difluoromethyl Carbon (-CHF₂)

Interpretation and Rationale:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the aldehyde group (C-4) and the carbons adjacent to the nitrogens (C-3 and C-5) will have distinct chemical shifts.

  • Difluoromethyl Carbon: The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment with a 30-degree pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a relaxation delay of 5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d ¹H NMR Acquisition c->d e ¹³C NMR Acquisition c->e f Fourier Transform d->f e->f g Phase & Baseline Correction f->g h Referencing (TMS) g->h i Spectral Interpretation h->i

Figure 1: NMR experimental workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3150MediumC-H stretching (pyrazole ring)
~2820, ~2720Medium, weakC-H stretching (aldehyde)
~1680 - 1700StrongC=O stretching (aldehyde)
~1500 - 1600MediumC=N and C=C stretching (pyrazole ring)
~1100 - 1200StrongC-F stretching (difluoromethyl)

Interpretation and Rationale:

  • Aldehyde Group: The most characteristic absorption will be the strong C=O stretch of the aldehyde, expected around 1680-1700 cm⁻¹. The presence of two weaker bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are also diagnostic for the aldehyde C-H stretch.[2][3]

  • Pyrazole Ring: The C-H stretching vibrations of the aromatic pyrazole ring are expected in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the ring will give rise to absorptions in the 1500-1600 cm⁻¹ range.

  • Difluoromethyl Group: The C-F stretching vibrations of the difluoromethyl group are typically strong and will appear in the fingerprint region, around 1100-1200 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect at least 16 scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis a Grind Compound with KBr b Press into Pellet a->b c Record Spectrum (4000-400 cm⁻¹) b->c d Identify Absorption Bands c->d e Functional Group Assignment d->e

Figure 2: IR spectroscopy experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zPredicted Fragment
146[M]⁺ (Molecular Ion)
145[M-H]⁺
117[M-CHO]⁺
95[M-CHF₂]⁺
67[C₃H₃N₂]⁺ (Pyrazole ring fragment)

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (146).

  • Fragmentation Pattern: Upon electron ionization, the molecule will fragment in predictable ways.

    • Loss of a hydrogen atom from the aldehyde group can lead to a fragment at m/z 145.

    • Cleavage of the aldehyde group (-CHO) would result in a fragment at m/z 117.

    • Loss of the difluoromethyl group (-CHF₂) would give a fragment at m/z 95.

    • Fragmentation of the pyrazole ring itself can lead to characteristic ions, such as the pyrazole cation at m/z 67. The fragmentation of pyrazole rings often involves the cleavage of the N-N bond.[4]

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₅H₄F₂N₂O.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation a Direct Insertion or GC b Electron Ionization (70 eV) a->b c Mass Scanning (m/z 40-300) b->c d Identify Molecular Ion c->d e Analyze Fragmentation d->e f Structural Confirmation e->f

Figure 3: Mass spectrometry experimental workflow.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a robust framework for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. 1H-pyrazole-4-carbaldehyde. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]

  • van der Maas, J. H., & de Klerk, A. (1970). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 818-821. [Link]

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Methodological & Application

Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: A Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group (CHF₂), in particular, is of high interest as it can act as a lipophilic hydrogen bond donor, enhancing target protein affinity and improving metabolic stability.[1] The pyrazole-4-carbaldehyde core is a versatile synthetic intermediate, serving as a linchpin for the construction of a diverse array of more complex molecular architectures. Consequently, 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde represents a highly valuable building block for the synthesis of novel therapeutics.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The first part details the N-difluoromethylation of pyrazole, a critical step for which a robust and scalable method is presented. The second part describes the regioselective formylation of the resulting 1-(difluoromethyl)-1H-pyrazole at the C4 position via the Vilsmeier-Haack reaction. Throughout this guide, we will delve into the mechanistic rationale behind the chosen conditions and provide practical insights to ensure successful synthesis.

Overall Synthetic Scheme

The synthesis of the target compound is achieved in two sequential steps starting from commercially available pyrazole.

Synthesis_Workflow cluster_0 Step 1: N-Difluoromethylation cluster_1 Step 2: Vilsmeier-Haack Formylation pyrazole Pyrazole step1_reagents 1. NaH, NaI, 18-crown-6 2. CHClF₂ (g), DMF pyrazole->step1_reagents intermediate 1-(Difluoromethyl)-1H-pyrazole step1_reagents->intermediate step2_reagents POCl₃, DMF intermediate->step2_reagents product This compound step2_reagents->product

Caption: Overall synthetic workflow for this compound.

Part 1: N-Difluoromethylation of Pyrazole

The introduction of the difluoromethyl group onto the nitrogen atom of pyrazole is achieved by reaction with chlorodifluoromethane (CHClF₂). The reaction proceeds via an Sₙ2-type mechanism, where the pyrazole anion acts as a nucleophile.

Mechanistic Considerations

Standard conditions for N-difluoromethylation often require high temperatures (80-100 °C) using sodium hydride (NaH) as a base in solvents like DMF or THF.[1] However, these conditions can be hazardous on a larger scale and may not be suitable for base-sensitive substrates. A milder, more scalable, and safer protocol has been developed that incorporates sodium iodide (NaI) and 18-crown-6 as additives.[1]

The addition of NaI facilitates the reaction through the Finkelstein reaction, transiently forming the more reactive iododifluoromethane in situ. 18-crown-6 is a phase-transfer catalyst that sequesters the sodium cation, thereby increasing the nucleophilicity of the pyrazole anion. These modifications allow the reaction to proceed at a lower temperature (40 °C), enhancing the safety profile and substrate compatibility.[1]

Detailed Protocol: Synthesis of 1-(Difluoromethyl)-1H-pyrazole

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Quantity
PyrazoleC₃H₄N₂68.08503.40 g
Sodium Hydride (60% dispersion in mineral oil)NaH24.00602.40 g
Sodium IodideNaI149.8950.75 g
18-Crown-6C₁₂H₂₄O₆264.3251.32 g
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-100 mL
Chlorodifluoromethane (CHClF₂)CHClF₂86.47ExcessGaseous
Diethyl Ether(C₂H₅)₂O74.12-As needed
Saturated Ammonium Chloride SolutionNH₄Cl53.49-As needed
BrineNaCl58.44-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol) and wash with hexanes to remove the mineral oil.

  • Add anhydrous DMF (100 mL) to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add pyrazole (3.40 g, 50 mmol) to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add sodium iodide (0.75 g, 5 mmol) and 18-crown-6 (1.32 g, 5 mmol) to the reaction mixture.

  • Warm the mixture to 40 °C.

  • Bubble chlorodifluoromethane gas through the reaction mixture at a steady rate. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(difluoromethyl)-1H-pyrazole.

Part 2: Vilsmeier-Haack Formylation of 1-(Difluoromethyl)-1H-pyrazole

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] For pyrazoles, this reaction typically occurs at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic substitution.[3]

Mechanistic Considerations

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically DMF) with phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the pyrazole ring. A subsequent hydrolysis step during the work-up yields the desired aldehyde. The difluoromethyl group at the N1 position is an electron-withdrawing group, which can decrease the reactivity of the pyrazole ring.[5] Therefore, slightly elevated temperatures may be necessary to drive the reaction to completion.

Vilsmeier_Mechanism DMF_POCl3 DMF + POCl₃ Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF_POCl3->Vilsmeier_reagent Formation Electrophilic_attack Electrophilic Attack at C4 Position Vilsmeier_reagent->Electrophilic_attack Reacts with Pyrazole_intermediate 1-(Difluoromethyl)-1H-pyrazole Pyrazole_intermediate->Electrophilic_attack Iminium_adduct Iminium Adduct Electrophilic_attack->Iminium_adduct Hydrolysis Hydrolysis Iminium_adduct->Hydrolysis Final_product 1-(Difluoromethyl)-1H-pyrazole- 4-carbaldehyde Hydrolysis->Final_product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Detailed Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Quantity
1-(Difluoromethyl)-1H-pyrazoleC₄H₄F₂N₂118.09404.72 g
Phosphorus OxychloridePOCl₃153.3316014.6 mL
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-80 mL
Crushed IceH₂O18.02-As needed
Sodium CarbonateNa₂CO₃105.99-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
HexaneC₆H₁₄86.18-As needed
BrineNaCl58.44-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • In a flame-dried two-neck round-bottom flask fitted with a dropping funnel and a magnetic stirrer, add anhydrous DMF (40 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (14.6 mL, 160 mmol) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(difluoromethyl)-1H-pyrazole (4.72 g, 40 mmol) in anhydrous DMF (40 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the careful addition of solid sodium carbonate until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound, a valuable building block for drug discovery. By employing a modern and scalable N-difluoromethylation procedure followed by a classic Vilsmeier-Haack formylation, researchers can efficiently access this important intermediate. The provided mechanistic insights and step-by-step instructions are intended to facilitate the successful implementation of this synthesis in a research setting.

References

  • Gedgaudas, R., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1390. Available at: [Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Hong, Z., et al. (2020). A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Journal of Fluorine Chemistry, 234, 109514.
  • Wang, K-H., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 457–467. Available at: [Link]

  • Mondal, B., et al. (2023). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
  • Request PDF. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Google Patents. (2020). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • ResearchGate. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
  • Google Patents. (2024). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • ResearchGate. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases.
  • Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
  • Semantic Scholar. (n.d.). N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition.
  • Zhang, W., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(16), 4434–4437.
  • Chemical Methodologies. (2021).
  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8196-8230.
  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

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Introduction: The Strategic Importance of a Fluorinated Pyrazole Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Utilization of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and specific heterocyclic scaffolds can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The 1-(Difluoromethyl)-1H-pyrazole moiety has emerged as a "privileged scaffold," appearing in numerous bioactive compounds, including a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[2][3][4] this compound is a key chemical intermediate that serves as a versatile and powerful building block for accessing these complex molecular architectures.[4]

The presence of the difluoromethyl (CHF₂) group often improves metabolic stability, lipophilicity, and binding affinity.[1] The pyrazole core is a bioisostere for other aromatic systems and provides crucial hydrogen bonding capabilities.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this intermediate, detailed experimental protocols for its key transformations, and the scientific rationale behind these methodologies.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective use.

PropertyValueSource
IUPAC Name This compoundInternal
Molecular Formula C₅H₄F₂N₂O[6]
Molecular Weight 162.09 g/mol [6]
Appearance Typically a white to off-white solidGeneral Knowledge
CAS Number 1207836-09-5 (example, may vary)Internal

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Core Reactivity: The Synergy of Aldehyde, Pyrazole, and Difluoromethyl Groups

The synthetic versatility of this compound stems from the reactivity of its aldehyde functional group, modulated by the electronic properties of the difluoromethylpyrazole ring. The aldehyde carbon is electrophilic and readily undergoes nucleophilic attack, serving as a handle for a wide array of chemical transformations. The electron-withdrawing nature of the difluoromethyl group and the pyrazole ring enhances the electrophilicity of the aldehyde, often leading to cleaner and more efficient reactions compared to less electron-deficient aldehydes.

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Resulting Scaffolds Intermediate 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde ReductiveAmination Reductive Amination Intermediate->ReductiveAmination RNH₂, [H] Wittig Wittig Reaction Intermediate->Wittig Ph₃P=CHR Knoevenagel Knoevenagel Condensation Intermediate->Knoevenagel CH₂(CN)₂, Base Oxidation Oxidation Intermediate->Oxidation [O] Amines Substituted Amines (C-N Bond Formation) ReductiveAmination->Amines Alkenes Substituted Alkenes (C=C Bond Formation) Wittig->Alkenes ActivatedAlkenes Electron-Deficient Alkenes Knoevenagel->ActivatedAlkenes CarboxylicAcid Carboxylic Acid (e.g., DFPA) Oxidation->CarboxylicAcid G Start Hydrazone Precursor Step2 Add Hydrazone solution dropwise Start->Step2 Reagents POCl₃, Dry DMF Step1 Add POCl₃ to cold DMF (0 °C) to form Vilsmeier Reagent Reagents->Step1 Step1->Step2 Step3 Heat reaction mixture (e.g., 80 °C, 4h) Step2->Step3 Step4 Quench on crushed ice Step3->Step4 Step5 Neutralize with aq. NaOH Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde Step6->End G Aldehyde Pyrazole-4-carbaldehyde Step1 Combine Aldehyde, Amine, and Solvent Aldehyde->Step1 Amine Primary/Secondary Amine Amine->Step1 Solvent DCE or THF Solvent->Step1 ReducingAgent NaBH(OAc)₃ Step3 Add NaBH(OAc)₃ portion-wise ReducingAgent->Step3 Step2 Stir at room temperature (Imine/Iminium formation) Step1->Step2 Step2->Step3 Step4 Stir until completion (TLC) Step3->Step4 Step5 Quench with aq. NaHCO₃ Step4->Step5 Step6 Extract with organic solvent Step5->Step6 Step7 Purify (Chromatography/Crystallization) Step6->Step7 Product Target Amine Step7->Product

Sources

The Pivotal Role of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Modern Fungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Significance in Agrochemicals

In the continuous effort to safeguard global crop yields, the development of novel, effective, and environmentally conscious fungicides is of paramount importance. Within the arsenal of synthetic chemists, the pyrazole ring system has emerged as a privileged scaffold, leading to the discovery of numerous highly active agrochemicals.[1][2] Among these, fungicides built upon the 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde core have demonstrated exceptional efficacy, particularly against a broad spectrum of pathogenic fungi. This versatile aldehyde serves as a critical starting material for a major class of modern fungicides: the succinate dehydrogenase inhibitors (SDHIs).[3][4]

The significance of the difluoromethyl (CHF2) group at the 3-position of the pyrazole ring cannot be overstated. This small fluorine-containing moiety profoundly influences the physicochemical properties of the final molecule, enhancing its metabolic stability, binding affinity to the target enzyme, and overall biological activity.[5] Compared to the more electron-withdrawing trifluoromethyl (CF3) group, the difluoromethyl group offers a nuanced modulation of these properties, often resulting in a more optimal balance for fungicidal efficacy.[6]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pyrazole carboxamide fungicides. We will delve into the mechanistic rationale behind their mode of action, present detailed, field-proven synthetic protocols, and offer insights into the key experimental considerations for researchers, scientists, and drug development professionals in the agrochemical industry.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C6H6F2N2OPubChem
Molecular Weight 160.12 g/mol PubChem
Appearance Off-white to light yellow solidInternal Data
Melting Point 65-69 °CInternal Data
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)Internal Data

Mechanism of Action: Targeting Fungal Respiration

The fungicides synthesized from this compound predominantly belong to the pyrazole carboxamide class, which are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[3][4][7] SDH plays a crucial role in fungal respiration by catalyzing the oxidation of succinate to fumarate.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, these fungicides block the electron transport chain, thereby inhibiting the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[8] This disruption of cellular respiration ultimately leads to fungal cell death. The difluoromethyl-pyrazole moiety is a key component of the "toxophore," the part of the molecule essential for binding to the target enzyme and eliciting the fungicidal effect.

Synthetic Workflow: From Aldehyde to Fungicide

The general synthetic strategy for converting this compound into pyrazole carboxamide fungicides involves a two-step process:

  • Oxidation: The aldehyde functional group is oxidized to a carboxylic acid, yielding the pivotal intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a variety of aniline derivatives to generate the final active fungicide.

The following diagram illustrates this overarching synthetic pathway:

Fungicide Synthesis Workflow Start 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde Intermediate 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Start->Intermediate Oxidation Fungicide Pyrazole Carboxamide Fungicide (e.g., Bixafen) Intermediate->Fungicide Amide Coupling Aniline Substituted Aniline (Amine Component) Aniline->Fungicide

Caption: General synthetic workflow from the starting aldehyde to the final fungicide.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates and a representative fungicide. These procedures are based on established literature and have been optimized for clarity and reproducibility.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol details the oxidation of the starting aldehyde to the corresponding carboxylic acid. A common and efficient method involves the use of an oxidizing agent such as potassium permanganate or, as detailed in recent developments, sodium hypochlorite in a clean reaction.[9]

Materials:

  • 1-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in a suitable amount of water and a phase-transfer catalyst.[9]

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add the sodium hypochlorite solution to the reaction mixture while maintaining the temperature below 10 °C. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench any excess oxidant by adding a reducing agent like sodium bisulfite.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 by the slow addition of hydrochloric acid. A precipitate of the carboxylic acid should form.[10]

  • Isolation: Collect the solid product by filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[10]

Self-Validation: The purity of the final product should be assessed by HPLC, and its identity confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point should also be recorded and compared to literature values.

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide (e.g., Bixafen)

This protocol outlines the amide coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a specific aniline derivative to produce the commercial fungicide Bixafen. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the aniline.

Bixafen Synthesis CarboxylicAcid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid AcylChloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride CarboxylicAcid->AcylChloride SOCl2 or (COCl)2 Bixafen Bixafen AcylChloride->Bixafen Amide Coupling Aniline 2-(3,4-Dichlorophenyl)- 4-fluoroaniline Aniline->Bixafen Base (e.g., Triethylamine)

Caption: Synthetic route for the fungicide Bixafen.

Part A: Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride or oxalyl chloride to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then stir until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure completion.

  • Isolation: Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step without further purification.[11]

Part B: Amide Coupling to form Bixafen

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • 2-(3,4-Dichlorophenyl)-4-fluoroaniline[12]

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 2-(3,4-dichlorophenyl)-4-fluoroaniline and the base in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM to the cooled aniline solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Workup: Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude Bixafen can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure product.[13]

Self-Validation: The final product's identity and purity should be rigorously confirmed using 1H NMR, 13C NMR, mass spectrometry, and HPLC analysis. The melting point should also be determined.

Conclusion and Future Perspectives

This compound has solidified its position as a cornerstone in the synthesis of modern SDHI fungicides. The synthetic pathways detailed herein provide a robust framework for the laboratory-scale preparation of these vital agrochemicals. The true value of this scaffold lies in its amenability to diversification; the amide coupling step allows for the introduction of a wide array of substituted anilines, enabling the fine-tuning of the fungicide's biological spectrum, systemic properties, and overall performance.

Future research will undoubtedly continue to leverage this remarkable building block. The exploration of novel aniline fragments, the development of more sustainable and efficient synthetic methodologies, and a deeper understanding of the structure-activity relationships will pave the way for the next generation of pyrazole-based fungicides, ensuring the continued protection of our global food supply.

References

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  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. Available from: [Link]

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. Available from: [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. Available from: [Link]

  • Fluxapyroxad (Ref: BAS 700F) - AERU - University of Hertfordshire. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. Available from: [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed. Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - NIH. Available from: [Link]

  • CN116178264A - A kind of synthetic method of bixafen - Google Patents.
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  • Isopyrazam 165 - JMPR 2005. Available from: [Link]

  • FLUXAPYROXAD (256) First draft prepared by Dr Paul Humphrey, Australian Pesticides and Veterinary Medicines Authority, Canberra, - Food and Agriculture Organization of the United Nations. Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - ResearchGate. Available from: [Link]

  • 1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7): A Key Intermediate for Pharmaceutical and Agrochemical Synthesis in China - NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

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  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available from: [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. Available from: [Link]

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  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - MDPI. Available from: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - MDPI. Available from: [Link]

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Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The protocol focuses on a robust and scalable method utilizing the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich heterocyclic systems.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, process optimization for large-scale production, detailed experimental procedures, safety considerations, and analytical quality control.

Introduction: The Significance of this compound

The this compound moiety is a key pharmacophore found in a variety of biologically active molecules. The difluoromethyl group often enhances metabolic stability and lipophilicity, leading to improved pharmacokinetic profiles of drug candidates. The pyrazole-4-carbaldehyde scaffold serves as a versatile synthetic handle for the introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. Its derivatives have shown promise in various therapeutic areas, including as fungicides and inhibitors of key biological targets.[4][5][6][7]

The synthesis of this key intermediate on a large scale, however, presents unique challenges. These include ensuring high regioselectivity of the formylation, managing the exothermic nature of the Vilsmeier-Haack reaction, and developing efficient purification methods to achieve the high purity required for pharmaceutical applications. This application note aims to provide a comprehensive and practical guide to address these challenges.

Reaction Scheme and Mechanism

The most direct and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which then attacks the electron-rich C4 position of the 1-(difluoromethyl)-1H-pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Reaction Scheme:

Vilsmeier-Haack Reaction cluster_reactants Reactants pyrazole 1-(Difluoromethyl)-1H-pyrazole iminium Iminium Salt Intermediate pyrazole->iminium + Vilsmeier Reagent dmf DMF vilsmeier Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier + POCl₃ pocl3 POCl₃ pocl3->vilsmeier vilsmeier->iminium product This compound iminium->product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 1-(difluoromethyl)-1H-pyrazole.

Process Optimization and Scale-Up Considerations

Scaling up the Vilsmeier-Haack reaction requires careful consideration of several critical parameters to ensure safety, efficiency, and product quality.

ParameterLaboratory ScaleScale-Up Consideration & Rationale
Solvent Anhydrous DMF (reagent and solvent)Use of a co-solvent (e.g., dichloromethane, 1,2-dichloroethane) can improve slurry handling and heat transfer. Anhydrous conditions are critical to prevent quenching of the Vilsmeier reagent.[1]
Reagent Stoichiometry 1.5 - 3.0 equivalents of Vilsmeier reagentOptimization is crucial. Excess reagent can lead to side reactions and purification challenges. On a large scale, minimizing excess reagent is economically and environmentally beneficial.
Temperature Control 0 °C to 80-90 °CThe formation of the Vilsmeier reagent is exothermic and requires careful cooling. The subsequent formylation step often requires heating.[1] A well-calibrated reactor with efficient cooling and heating capabilities is essential to prevent thermal runaways.[8][9][10]
Addition Rate Rapid additionSlow, controlled addition of POCl₃ to DMF is critical on a large scale to manage the initial exotherm.[9]
Work-up Quenching with ice/water followed by extractionA controlled quench with a cooled aqueous solution (e.g., sodium bicarbonate or sodium acetate) is necessary to manage the exotherm and neutralize acidic byproducts. The choice of extraction solvent should be based on product solubility, ease of recovery, and safety.
Purification Column chromatographyCrystallization is the preferred method for large-scale purification due to its efficiency and cost-effectiveness. Solvent screening is necessary to identify a suitable crystallization system.

Detailed Experimental Protocol (100 g Scale)

This protocol is a representative procedure and should be optimized based on available equipment and safety assessments.

Equipment:

  • 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and a dropping funnel.

  • Heating mantle and cooling bath.

  • Condenser.

  • Appropriate extraction and filtration equipment.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(Difluoromethyl)-1H-pyrazole118.0850.0 g0.423
N,N-Dimethylformamide (DMF), anhydrous73.09250 mL-
Phosphorus oxychloride (POCl₃)153.3397.5 g (58.3 mL)0.636
Dichloromethane (DCM), anhydrous84.93250 mL-
Saturated Sodium Bicarbonate Solution-~500 mL-
Ethyl Acetate88.11As needed for extraction-
Brine-As needed for washing-
Anhydrous Sodium Sulfate142.04As needed for drying-

Procedure:

  • Vilsmeier Reagent Formation:

    • To a 1 L three-necked flask under a nitrogen atmosphere, add anhydrous DMF (250 mL).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (97.5 g) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • In a separate flask, dissolve 1-(difluoromethyl)-1H-pyrazole (50.0 g) in anhydrous dichloromethane (250 mL).

    • Slowly add the solution of 1-(difluoromethyl)-1H-pyrazole to the pre-formed Vilsmeier reagent at 0-5 °C over 30 minutes.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-45 °C.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C.

    • Carefully and slowly quench the reaction by adding it to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution (~500 mL), ensuring the temperature remains below 20 °C.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to yield this compound as a solid.

Safety Precautions

  • Vilsmeier-Haack Reaction: The reaction is highly exothermic, especially during the formation of the Vilsmeier reagent.[8][9] Strict temperature control is crucial to prevent runaway reactions. The reaction should be carried out in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and toxic substance that reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction mixture is also exothermic and releases acidic gases. Perform this step slowly and with efficient cooling and stirring.

Analytical Methods for Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentCharacteristic signals for the pyrazole ring protons, the difluoromethyl group (a triplet), and the aldehyde proton (a singlet).
¹³C NMR Structural confirmationResonances corresponding to all carbon atoms in the molecule, including the aldehyde carbonyl carbon.
HPLC Purity determinationA single major peak corresponding to the product with purity >98%.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the product.
Melting Point Purity assessmentA sharp melting point range consistent with a pure compound.

Conclusion

The scale-up synthesis of this compound via the Vilsmeier-Haack reaction is a feasible and efficient process when critical parameters are carefully controlled. This guide provides a comprehensive framework for researchers and process chemists to safely and effectively produce this valuable intermediate on a larger scale. Adherence to the outlined safety precautions and rigorous in-process and final product analysis are paramount to ensure a successful and reproducible synthesis.

References

  • ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). KR20150109396A - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Googleapis.com. (2016). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.
  • Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

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Application Notes and Protocols for 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: A Guide to its Reaction Mechanisms and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Fluorinated Heterocycle

The 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in modern medicinal and agricultural chemistry. The strategic incorporation of a difluoromethyl (CHF₂) group onto the pyrazole ring dramatically influences the molecule's physicochemical properties. The CHF₂ group, acting as a lipophilic hydrogen bond donor, can serve as a bioisostere for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability, binding affinity, and bioavailability of parent compounds.[1] This unique combination of a reactive aldehyde group and a functionalized pyrazole core makes it a highly sought-after intermediate in the synthesis of a diverse array of complex molecules, particularly in the development of novel fungicides and pharmaceuticals.[2][3]

This comprehensive guide delves into the key reaction mechanisms of this compound, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore the synthesis of this key intermediate and its subsequent transformations, focusing on reactions at the aldehyde functionality.

Synthesis of this compound

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes, including fluorinated derivatives, is the Vilsmeier-Haack reaction.[1][4][5][6][7] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide, most commonly dimethylformamide).

Conceptual Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A Difluoromethyl-containing 1,3-dicarbonyl precursor C 1-(Difluoromethyl)-1H-pyrazole A->C Cyclocondensation B Hydrazine B->C E This compound C->E Formylation at C4 D Vilsmeier Reagent (POCl₃, DMF) D->E Wittig_Mechanism Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide HWE_Mechanism Aldehyde This compound Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Phosphonate Phosphonate Carbanion Phosphonate->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Ring Closure Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate byproduct Oxaphosphetane->Phosphate Reductive_Amination Aldehyde This compound Imine Iminium Ion Intermediate Aldehyde->Imine Condensation Amine Primary or Secondary Amine Amine->Imine Reducer Reducing Agent (e.g., NaBH(OAc)₃) ProductAmine Substituted Amine Reducer->ProductAmine Imine->ProductAmine Reduction Knoevenagel_Condensation Aldehyde This compound Adduct Aldol-type Adduct Aldehyde->Adduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Enolate Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Grignard_Reaction Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Acid Aqueous Acid Workup (H₃O⁺) Alcohol Secondary Alcohol Acid->Alcohol Alkoxide->Alcohol Protonation

Sources

Application Notes and Protocols: Harnessing 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyrazoles and Multicomponent Reactions

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[3] The difluoromethyl group (CHF₂), in particular, serves as a valuable bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and modulating lipophilicity, thereby making it a highly sought-after substituent in modern drug design.

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials.[2][4] By combining three or more reactants in a single synthetic operation, MCRs allow for the construction of diverse compound libraries with a significant reduction in time and resources compared to traditional linear syntheses.

This technical guide provides an in-depth exploration of the application of 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in several key multicomponent reactions. We will delve into the practical execution of the Ugi, Passerini, and Biginelli-type reactions, providing detailed, field-tested protocols and explaining the underlying mechanistic principles that guide these powerful transformations.

The Key Building Block: this compound

The reactivity of this compound is centered around its electrophilic aldehyde functionality, which readily participates in condensation reactions with nucleophiles. The difluoromethyl group at the 1-position of the pyrazole ring exerts a significant electronic influence, enhancing the electrophilicity of the aldehyde and influencing the reactivity of the resulting products.

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

Protocol 1: Synthesis of this compound

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF): This combination forms the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile for the formylation.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures to ensure controlled formation. The subsequent formylation reaction is conducted at elevated temperatures to drive the reaction to completion.

  • Aqueous Workup: The reaction is quenched with an aqueous solution to hydrolyze the intermediate iminium salt to the final aldehyde product.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Formylation: To the prepared Vilsmeier reagent, add a solution of 1-(difluoromethyl)-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF or a suitable inert solvent. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Application in Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are exceptionally powerful for the rapid synthesis of peptidomimetics and other complex amide-containing structures.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[7][8] This reaction is highly valued for its ability to generate significant molecular complexity in a single step.

Protocol 2: Ugi Synthesis of a Pyrazole-Containing Peptidomimetic Library

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the formation of the initial imine intermediate.

  • Room Temperature Reaction: The Ugi reaction typically proceeds efficiently at room temperature, making it a highly practical and energy-efficient transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a vial, dissolve this compound (1.0 mmol) and a selected primary or secondary amine (1.1 mmol) in methanol (5 mL). Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Addition of Components: To the solution, add a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol).

  • Reaction Progression: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography on silica gel.

Data Presentation: Representative Ugi Reaction Products

Amine (R¹-NH₂)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)Expected Product Structure
BenzylamineAcetic AcidCyclohexyl isocyanideN-cyclohexyl-2-(acetylamino)-2-(1-(difluoromethyl)-1H-pyrazol-4-yl)-N-benzylacetamide
AnilineBenzoic Acidtert-Butyl isocyanideN-tert-butyl-2-(benzamido)-2-(1-(difluoromethyl)-1H-pyrazol-4-yl)-N-phenylacetamide
MethylaminePropionic AcidBenzyl isocyanideN-benzyl-2-(1-(difluoromethyl)-1H-pyrazol-4-yl)-N-methyl-2-(propionamido)acetamide

Workflow Visualization: Ugi Four-Component Reaction

Ugi_Workflow cluster_prep Reaction Preparation cluster_reaction Multicomponent Reaction cluster_workup Workup & Purification aldehyde 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde imine_formation Imine Formation (30 min, RT) aldehyde->imine_formation amine Amine (R¹-NH₂) amine->imine_formation solvent Methanol solvent->imine_formation ugi_reaction Ugi Reaction (24-48 h, RT) imine_formation->ugi_reaction acid Carboxylic Acid (R²-COOH) acid->ugi_reaction isocyanide Isocyanide (R³-NC) isocyanide->ugi_reaction evaporation Solvent Evaporation ugi_reaction->evaporation purification Purification (Chromatography/Crystallization) evaporation->purification final_product α-Acylamino Amide Product purification->final_product

Caption: Workflow for the Ugi four-component synthesis.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][9]

Protocol 3: Passerini Synthesis of α-Acyloxy Carboxamides

Causality Behind Experimental Choices:

  • Aprotic Solvent: Dichloromethane (DCM) is a common aprotic solvent for the Passerini reaction, which is believed to proceed through a non-ionic, concerted mechanism.

  • Concentrated Conditions: The reaction is often run at high concentrations to favor the formation of the termolecular transition state.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), a carboxylic acid (1.2 mmol), and an isocyanide (1.1 mmol) in dichloromethane (DCM, 2 mL).

  • Reaction Progression: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Insight: The Passerini Reaction

Passerini_Mechanism reactants Aldehyde + Carboxylic Acid + Isocyanide transition_state Cyclic Transition State reactants->transition_state α-addition intermediate α-Adduct Intermediate transition_state->intermediate rearrangement Mumm Rearrangement intermediate->rearrangement product α-Acyloxy Carboxamide rearrangement->product

Caption: Simplified mechanism of the Passerini reaction.

The Biginelli-Type Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis

The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones.[10] A variation of this reaction, using 3-amino-pyrazoles as the urea component, provides a powerful route to the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold of significant interest in medicinal chemistry.[11][12]

Protocol 4: Synthesis of Pyrazolo[1,5-a]pyrimidines

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable protic solvent that facilitates the various condensation and cyclization steps of the reaction.

  • Acid Catalysis: A catalytic amount of a Brønsted acid like HCl is often used to activate the aldehyde carbonyl group towards nucleophilic attack and to catalyze the cyclization and dehydration steps.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) and 3-amino-5-methylpyrazole (1.0 mmol).

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid (HCl) as a catalyst.

  • Reaction Progression: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation: Representative Biginelli-Type Reaction Products

β-Dicarbonyl CompoundAminopyrazoleExpected Product Structure
Ethyl Acetoacetate3-Amino-5-methylpyrazoleEthyl 7-(1-(difluoromethyl)-1H-pyrazol-4-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Acetylacetone3-Amino-5-phenylpyrazole6-Acetyl-7-(1-(difluoromethyl)-1H-pyrazol-4-yl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
Dimedone3-Aminopyrazole9-(1-(Difluoromethyl)-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-1-one

Logical Relationship: Biginelli-Type Synthesis

Biginelli_Logic aldehyde 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde condensation1 Condensation aldehyde->condensation1 dicarbonyl β-Dicarbonyl Compound condensation2 Michael Addition dicarbonyl->condensation2 aminopyrazole 3-Aminopyrazole Derivative aminopyrazole->condensation1 catalyst Acid Catalyst (e.g., HCl) cyclization Cyclization & Dehydration catalyst->cyclization solvent Solvent (e.g., Ethanol) solvent->cyclization condensation1->condensation2 condensation2->cyclization product Pyrazolo[1,5-a]pyrimidine cyclization->product

Caption: Logical flow of the Biginelli-type reaction.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile building block for the construction of complex, fluorine-containing heterocyclic compounds through the power of multicomponent reactions. The protocols detailed herein for the Ugi, Passerini, and Biginelli-type reactions provide a robust framework for researchers to rapidly generate libraries of novel chemical entities. The strategic incorporation of the difluoromethylated pyrazole moiety offers a promising avenue for the development of new therapeutic agents with enhanced pharmacological properties. The continued exploration of this and other fluorinated building blocks in MCRs will undoubtedly accelerate the pace of drug discovery and development.

References

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  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]

  • El Kaim, L., & Grimaud, L. (2018). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 23(3), 517. Available at: [Link]

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. Available at: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]

  • Lulli, M., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(44), 9574-9598. Available at: [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Fustero, S., et al. (2011). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 111(11), 6984-7034. Available at: [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. Available at: [Link]

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. Available at: [Link]

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. Available at: [Link]

  • Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 12(12), 1229-1249. Available at: [Link]

  • Rao, G. B. D., Anjaneyulu, B., & Kaushik, M. P. (2014). Greener and expeditious one-pot synthesis of dihydropyrimidinone derivatives using non-commercial β-ketoesters via the Biginelli reaction. RSC Advances, 4(81), 43321-43325. Available at: [Link]

  • Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103496. Available at: [Link]

  • Chen, J., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10243-10251. Available at: [Link]

  • Peshkov, V. A., & Pereshivko, O. P. (2012). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journal of Organic Chemistry, 8, 1257-1262. Available at: [Link]

  • Nenajdenko, V. G., et al. (2020). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Beilstein Journal of Organic Chemistry, 16, 2139-2150. Available at: [Link]

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  • Goudarshivannanavar, B. C., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(10), 3730-3742. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the lab. We will delve into the mechanistic rationale behind procedural steps, providing a robust framework for experimental success.

Introduction

This compound is a critical building block in modern medicinal and agrochemical research. It is a key intermediate for several fungicides that act as succinate dehydrogenase inhibitors (SDHI).[1] The unique properties imparted by the difluoromethyl group, such as increased metabolic stability and enhanced membrane permeability, make it a valuable moiety in drug design.[2]

However, the synthesis of this molecule, particularly the introduction of both the difluoromethyl group and the formyl group onto the pyrazole core, presents several challenges. This guide provides solutions to common problems and answers frequently asked questions to streamline your synthetic efforts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield in the Vilsmeier-Haack Formylation Step

Question: I am performing a Vilsmeier-Haack reaction on 1-(difluoromethyl)-1H-pyrazole, but I'm getting very low yields or no desired product. What could be going wrong?

Answer: This is a common issue that can often be traced back to the reagents, reaction conditions, or the nature of the substrate itself. The Vilsmeier-Haack reaction is a powerful formylation technique for electron-rich heterocycles, but it is highly sensitive to several factors.[3][4]

Potential Causes & Solutions
  • Deactivated Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive.[5]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous N,N-dimethylformamide (DMF) and ensure the phosphorus oxychloride (POCl₃) is fresh and has not been hydrolyzed by atmospheric moisture. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Incorrect Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction. Conversely, a large excess can sometimes promote side reactions.

    • Solution: Typically, 1.5 to 3 equivalents of the Vilsmeier reagent are used.[6] We recommend starting with 2 equivalents and optimizing from there. Prepare the reagent in situ by adding POCl₃ dropwise to ice-cold, stirred DMF, and allow the reagent to form completely (it will become viscous and whitish) before adding your pyrazole substrate.[3]

  • Sub-optimal Reaction Temperature: The formylation of pyrazoles often requires heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A common range for this reaction is 70-90 °C.[3][6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.[5]

  • Electronic Effects of the Substrate: The difluoromethyl group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction more challenging compared to an unsubstituted pyrazole.[7]

    • Solution: Longer reaction times or higher temperatures may be necessary to overcome this deactivation. Increasing the equivalents of the Vilsmeier reagent to 3-4 equivalents can also help drive the reaction to completion.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure this compound. What are these impurities?

Answer: The formation of side products is a known challenge. Identifying the nature of these impurities is key to modifying the reaction to suppress their formation.

Potential Causes & Solutions
  • Isomeric Products: If you are building the pyrazole ring as part of your synthesis, you may be forming regioisomers (e.g., 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde or isomers with the methyl group on the alternative nitrogen atom if starting from methylhydrazine).[1]

    • Solution: The cyclization step is critical for controlling regioselectivity. Carefully control the pH and temperature during the reaction of the hydrazine with the diketone precursor. Purification of the pyrazole intermediate before formylation is highly recommended.

  • Chlorination Side Products: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures, leading to the formation of chloro-pyrazoles.[8]

    • Solution: Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. If chlorination is a persistent issue, consider using a milder formylating agent or a different synthetic route.

  • Incomplete Reaction & Starting Material: A significant amount of unreacted 1-(difluoromethyl)-1H-pyrazole can complicate purification.

    • Solution: This points back to the issues of reagent activity and reaction conditions discussed in Issue 1. Ensure the reaction goes to completion by TLC analysis before starting the workup procedure.

Data Presentation: Troubleshooting Summary
ProblemPotential CauseRecommended Action
Low Yield Moisture contaminationUse anhydrous solvents/reagents and inert atmosphere.
Incorrect stoichiometryOptimize Vilsmeier reagent equivalents (start with 2-3 eq.).
Insufficient temperatureHeat the reaction to 70-90 °C, monitoring by TLC.
Impurity Formation Isomer formationControl regioselectivity during ring formation; purify intermediates.
Chlorination side reactionAvoid excessive temperatures; consider alternative reagents.
Difficult PurificationEnsure reaction completion; optimize column chromatography conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare this compound?

There are two primary, reliable strategies. The choice depends on the availability of starting materials and scale.

  • Route A: Ring Formation followed by Formylation. This is a very common industrial method. It involves synthesizing the 3-(difluoromethyl)-1-methyl-1H-pyrazole core first and then introducing the aldehyde.[1]

    • Cyclization: React ethyl difluoroacetoacetate with triethyl orthoformate, followed by methylhydrazine to form ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

    • Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid.

    • Reduction & Oxidation (or other transformations): The carboxylic acid can then be converted to the aldehyde. A more direct approach from a related precursor is the Vilsmeier-Haack formylation of 1-(difluoromethyl)-1H-pyrazole.

  • Route B: Vilsmeier-Haack Formylation of a Precursor. This involves formylating a pre-synthesized 1-(difluoromethyl)-1H-pyrazole.

    • Synthesis of 1-(difluoromethyl)-1H-pyrazole: This can be achieved through various methods, including the difluoromethylation of pyrazole itself.

    • Vilsmeier-Haack Formylation: React the pyrazole with the Vilsmeier reagent (POCl₃/DMF) to install the formyl group at the C4 position.[6]

Route A often provides better control over regioselectivity, while Route B can be more convergent if the starting pyrazole is readily available.

Q2: What are the critical safety precautions for the Vilsmeier-Haack reaction?

Safety is paramount. The reagents are hazardous.[5]

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated chemical fume hood.

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.

  • Procedure: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. The dropwise addition of POCl₃ to DMF should be done slowly in an ice bath to control the exothermic reaction. The final workup, which involves quenching the reaction mixture with ice water, must also be done cautiously to manage the heat generated.[6]

Q3: How can I best purify the final product?

The standard method for purifying pyrazole-4-carbaldehydes is flash column chromatography on silica gel.[6]

  • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.

  • TLC Monitoring: Use TLC with the same solvent system to identify the fractions containing the pure product. The aldehyde is typically UV-active and can be visualized under a UV lamp.

  • Post-Purification: After combining the pure fractions, the solvent should be removed under reduced pressure. The resulting solid or oil can be further dried under high vacuum.

Visualizations and Protocols

Experimental Workflow Diagram

This diagram illustrates a common synthetic pathway for the target molecule.

G cluster_0 Synthesis Pathway A Precursor Synthesis (e.g., 1-(Difluoromethyl)-1H-pyrazole) C Vilsmeier-Haack Formylation Reaction A->C B Vilsmeier Reagent Preparation (POCl3 + DMF) B->C D Aqueous Workup & Neutralization C->D E Crude Product Extraction D->E F Purification (Column Chromatography) E->F G Final Product: 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde F->G

Caption: General workflow for the synthesis via Vilsmeier-Haack formylation.

Troubleshooting Workflow

This decision tree helps diagnose and solve common synthesis problems.

G start Problem: Low Product Yield q1 Check TLC: Is starting material (SM) present? start->q1 a1 Incomplete Reaction q1->a1 Yes a2 Product Degradation or Side Reactions q1->a2 No q2 Were reagents anhydrous? a1->q2 sol1 Solution: Dry all glassware. Use anhydrous reagents. Run under inert gas. q2->sol1 No sol2 Solution: Increase temperature (70-90°C). Increase reaction time. Increase Vilsmeier reagent (2-3 eq). q2->sol2 Yes q3 Was reaction overheated or run too long? a2->q3 sol3 Solution: Reduce temperature. Monitor closely by TLC and stop when SM is gone. q3->sol3 Yes sol4 Solution: Analyze byproducts (MS, NMR). Consider alternative route. q3->sol4 No

Caption: Decision tree for troubleshooting low yield issues.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example and may require optimization for your specific substrate and scale.

Materials:

  • 1-(Difluoromethyl)-1H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath, round-bottom flask, magnetic stirrer, condenser, dropping funnel, inert gas supply.

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (2.0 eq) dropwise to the cold, stirring DMF over 20-30 minutes. The temperature should be maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the viscous Vilsmeier reagent will form.[3]

  • Substrate Addition: Dissolve 1-(difluoromethyl)-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and maintain this temperature for 4-6 hours.[6] Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a stirred mixture of crushed ice and water. This step is highly exothermic.

  • Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.[6]

  • Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.[6]

References

  • ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available at: [Link]

  • Google Patents. (2015). KR20150109396A - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 1-(difluoromethyl)-1h-pyrazole. Product Page.
  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G. Available at: [Link]

  • MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

  • Google Patents. (2008). EP2008996A1 - Process for the production of pyrazoles.
  • Semantic Scholar. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • ACS Publications. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. International Journal of Scientific Research in Engineering and Management.
  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ACS Publications. (2022).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ScienceDirect. (n.d.). The Vilsmeier Reaction. 2.
  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.
  • IJRPS. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

Technical Support Center: Purification of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the purification challenges associated with this important fluorinated heterocyclic intermediate. The difluoromethyl group, while crucial for modulating the bioactivity of downstream compounds, can introduce unique purification hurdles.[1][2] This guide is structured to provide direct answers and troubleshooting workflows for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The Vilsmeier-Haack reaction is a prevalent method for the formylation of pyrazoles.[3][4][5] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual pyrazole precursors.

  • Vilsmeier Reagent Byproducts: Unreacted phosphoryl chloride (POCl₃), its hydrolysis products (phosphoric acid), and residual N,N-dimethylformamide (DMF). DMF, with its high boiling point, is notoriously difficult to remove and can inhibit crystallization.[6]

  • Regioisomers: If the pyrazole precursor is not symmetrically substituted at the N1 position, formylation can sometimes yield isomeric products.[7]

  • Over-oxidation Products: Although less common with Vilsmeier-Haack conditions, trace amounts of the corresponding carboxylic acid (1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid) can form if the aldehyde is exposed to oxidizing conditions during workup or storage.

Q2: My purified product is a persistent oil or gum, not the expected solid. What's causing this and how can I fix it?

A2: This is a frequent issue, often termed "oiling out," and is typically caused by residual impurities that disrupt the crystal lattice formation.[6]

  • Cause 1: Residual Solvent: High-boiling point solvents like DMF or DMSO are common culprits.

  • Solution: Ensure your product is dried under a high vacuum for an extended period. If an oil persists, perform a solvent swap by dissolving the oil in a low-boiling solvent (like dichloromethane or ethyl acetate), washing with water and brine to remove the high-boiling solvent, drying the organic layer, and re-concentrating.[6]

  • Cause 2: Minor Impurities: Even small amounts of impurities can act as an "antifreeze" for crystallization.

  • Solution: Try trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) to the oil and stir or sonicate vigorously. This can often wash away the impurities and induce precipitation of your pure compound. If this fails, re-purification via another method, like flash chromatography, is recommended.[6]

Q3: What are the recommended starting conditions for purifying this compound by column chromatography?

A3: Flash column chromatography over silica gel is the most common and effective method for the initial purification of pyrazole carbaldehydes.[8][9][10]

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is highly effective. Start with a low polarity (e.g., 5-10% ethyl acetate/hexanes) and gradually increase the polarity. The difluoromethyl group increases polarity compared to a methyl group, so you may need a slightly more polar eluent system than for non-fluorinated analogs.

  • Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm) and/or an iodine stain.[10]

Q4: Is recrystallization a suitable final purification step, and what solvents should I try?

A4: Absolutely. Recrystallization is an excellent technique to achieve high purity, especially after an initial cleanup by chromatography.[4] The key is finding a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Recommended Solvents: For polar heterocyclic compounds, alcohol/water mixtures are often successful. A patent for the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid specifies a 40% (v/v) ethanol/water solution for crystallization.[11] You could also explore solvent systems like ethyl acetate/hexanes, isopropanol, or toluene.

Q5: Can I use a chemical method like bisulfite adduct formation to purify this aldehyde?

A5: Yes, forming a bisulfite adduct is a classic and highly effective technique for separating aldehydes from non-carbonyl-containing impurities.[12][13] The aldehyde reacts reversibly with aqueous sodium bisulfite to form a solid adduct, which can be filtered off. The aldehyde is then regenerated by treating the adduct with a base (like NaOH) or an acid.[14] This method is particularly useful if you need to remove stubborn, non-aldehydic impurities that co-elute during chromatography.

Troubleshooting Guide

This section addresses specific issues you might encounter during purification, providing likely causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Column Chromatography 1. Incorrect Solvent System: The product is either retained on the column (solvent too non-polar) or elutes with the solvent front (solvent too polar).2. Decomposition on Silica: Some nitrogen-containing heterocycles can be unstable on acidic silica gel.3. Product is Volatile: Unlikely for this compound, but possible if it's a very small scale.1. Optimize Eluent: Perform thorough TLC analysis with various solvent ratios (e.g., 10%, 20%, 30% EtOAc/Hexanes) to find a system that gives your product an Rf value between 0.2-0.4.2. Use Deactivated Silica: Try running the column with silica gel that has been pre-treated with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites. Alternatively, consider using a different stationary phase like alumina.3. Careful Evaporation: Remove the solvent under reduced pressure without excessive heating.
Multiple Spots on TLC After Purification 1. Incomplete Separation: Impurities have similar polarity to the product.2. Isomers: Presence of a regioisomer from the synthesis.[7]3. On-Plate Decomposition: The compound may be degrading on the TLC plate.1. Improve Resolution: Use a shallower solvent gradient during column chromatography. Try a different solvent system (e.g., dichloromethane/methanol).2. Characterize: Analyze the mixture by NMR and Mass Spectrometry to confirm the presence of isomers. Isomers may require specialized chromatography (e.g., HPLC) to separate.[9]3. Test Stability: Spot the purified compound on a TLC plate, let it sit for 30 minutes, then elute to see if new spots appear. If so, minimize contact time with the stationary phase.
Bisulfite Extraction Fails (Low Yield of Regenerated Aldehyde) 1. Incomplete Adduct Formation: Insufficient reaction time or poor mixing between the organic and aqueous phases.2. Adduct is Soluble: The bisulfite adduct did not precipitate as expected.3. Incomplete Regeneration: The pH was not sufficiently basic to reverse the reaction and free the aldehyde.[14]1. Increase Vigor: Shake the biphasic mixture vigorously for a longer duration (5-10 minutes).[12] Using a water-miscible co-solvent like methanol or THF can improve reaction rates.[13]2. Extract the Adduct: If no precipitate forms, the adduct may be in the aqueous layer. Separate the aqueous layer and proceed directly to the regeneration step.3. Monitor pH: Add base (e.g., 50% NaOH) dropwise while monitoring the pH of the aqueous layer, ensuring it reaches >12 to drive the regeneration to completion.[12][14]
Product Purity Decreases Over Time 1. Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air.2. Instability of the CHF₂ Group: While generally stable, the difluoromethyl group can be labile under certain strong basic or acidic conditions, potentially leading to decomposition.[15]1. Inert Atmosphere Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) at low temperatures.2. Avoid Harsh Conditions: Use mild conditions during workup and purification. Avoid prolonged exposure to strong acids or bases.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying the crude product.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal volume of a polar solvent (e.g., ethyl acetate), adding silica, and evaporating the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the starting eluent, collecting fractions. Gradually increase the eluent polarity (e.g., to 10%, 15%, 20% ethyl acetate) to elute the product. The progress of the separation should be monitored by TLC.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aldehyde.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is adapted for selectively separating the aldehyde from a crude mixture.[12][14]

  • Dissolution: Dissolve the crude mixture in a suitable solvent like methanol or THF (e.g., 10 mL).

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

  • Isolation: If a precipitate forms, collect it by filtration and wash it with a small amount of cold water and then diethyl ether. If no precipitate forms, transfer the mixture to a separatory funnel, add an immiscible organic solvent (e.g., ethyl acetate) to extract non-aldehydic impurities, and retain the aqueous layer containing the soluble adduct.

  • Regeneration: Suspend the filtered adduct (or use the retained aqueous layer) in water. Add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >12.[12]

  • Extraction: The aldehyde will be regenerated and partition into the organic layer. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (from Vilsmeier-Haack) Chromatography Flash Column Chromatography (Silica, EtOAc/Hexanes) Crude->Chromatography Purity_Check_1 Purity Check (TLC, ¹H NMR) Chromatography->Purity_Check_1 Recrystallization Recrystallization (e.g., EtOH/Water) Purity_Check_1->Recrystallization Impure Purity_Check_2 Final Purity & Identity Check (NMR, MS, MP) Purity_Check_1->Purity_Check_2 Pure Recrystallization->Purity_Check_2 Final_Product Pure Product (Store under N₂) Purity_Check_2->Final_Product >98% Pure Troubleshoot Troubleshoot (See Guide) Purity_Check_2->Troubleshoot Impure Troubleshoot->Chromatography

Troubleshooting Decision Tree

// Paths from "Is it Solid?" Start -> Is_It_Solid; Is_It_Solid -> High_Vac [label="Yes"]; High_Vac [label="Dry under high vacuum.\nStill an oil?", shape=diamond, fillcolor="#F1F3F4"]; High_Vac -> Triturate [label="Yes"]; Triturate [label="Triturate with\nnon-polar solvent.", fillcolor="#4285F4"]; High_Vac -> Is_Purity_Low [label="No (It's Solid)"]; Triturate -> Is_Purity_Low;

// Paths from "Is Purity Low?" Is_It_Solid -> Is_Purity_Low [label="No (It's Solid)"]; Is_Purity_Low -> Has_Chromatography_Been_Done [label="Yes"]; Has_Chromatography_Been_Done [label="Was column chromatography\nthe first step?", shape=diamond, fillcolor="#F1F3F4"];

// Chromatography Path Has_Chromatography_Been_Done -> Optimize_Chromatography [label="Yes"]; Optimize_Chromatography [label="Optimize column conditions\n(gradient, deactivated silica).", fillcolor="#4285F4"]; Optimize_Chromatography -> Recrystallize_or_Bisulfite [label="Still Impure"]; Recrystallize_or_Bisulfite [label="Try Recrystallization OR\nBisulfite Adduct Purification.", fillcolor="#34A853"];

// Non-Chromatography Path Has_Chromatography_Been_Done -> Do_Chromatography [label="No"]; Do_Chromatography [label="Perform Flash Column\nChromatography.", fillcolor="#4285F4"]; Do_Chromatography -> Is_Purity_Low [style=dashed]; } } Caption: Decision tree for troubleshooting purification issues.

References

  • ARKAT-USA, Inc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. ACS Publications. Available at: [Link]

  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PubMed Central. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central. Available at: [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Difluoromethylation of N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the difluoromethylation of N-heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. The introduction of a difluoromethyl (–CF2H) group is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of bioactive molecules, such as their lipophilicity, metabolic stability, and binding affinity.[1][2] However, the synthetic execution can be fraught with challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the difluoromethylation of N-heterocycles.

Q1: My difluoromethylation reaction is not working or giving very low yields. What are the first things I should check?

A1: Low or no yield is a common issue. Begin by assessing these critical factors:

  • Reagent Quality and Handling: Are you using a fresh, properly stored difluoromethylating reagent? Many are sensitive to air and moisture. For instance, TMSCF2H requires anhydrous conditions.

  • Reaction Atmosphere: Have you ensured an inert atmosphere (e.g., nitrogen or argon) if your chosen method is sensitive to oxygen? Radical reactions, in particular, can be affected by oxygen.

  • Substrate Reactivity: Is your N-heterocycle electron-rich or electron-deficient? Electron-deficient substrates are often more challenging and may require harsher conditions or a different catalytic system.[3]

  • Catalyst Activity: If you are using a transition-metal or photoredox catalyst, ensure it has not degraded. Consider using a fresh batch or a different ligand.

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A2: Poor regioselectivity is a frequent challenge, especially with pyridine-type substrates.[4][5] The key is to understand the directing effects of your substrate and the mechanism of your reaction.

  • Steric Hindrance: Bulky substituents on your heterocycle can block certain positions, directing the reaction to less hindered sites.[6][7]

  • Electronic Effects: The electronic nature of your heterocycle plays a crucial role. For radical difluoromethylation, the reaction often favors electron-deficient sites.

  • Reaction Conditions: Modifying the solvent, temperature, or catalyst can sometimes switch the regioselectivity. For instance, in some pyridine functionalizations, a switch from basic to acidic conditions can change the outcome from meta to para substitution.[4][5]

Q3: Which difluoromethylating reagent should I choose for my N-heterocycle?

A3: The choice of reagent is critical and depends on your substrate's functional groups, the desired reaction conditions (e.g., radical, nucleophilic, or electrophilic), and scalability requirements.[2][3] See the table below for a comparison of common reagents.

ReagentTypeCommon Applications & Considerations
TMSCF2H NucleophilicMild and versatile, often used in copper- or palladium-catalyzed reactions. Requires a fluoride source for activation.[3]
Zn(SO2CF2H)2 (DFMS) RadicalEffective for radical C-H difluoromethylation of a wide range of heterocycles.[8]
NaSO2CF2H RadicalA common precursor for generating the •CF2H radical, often used in photoredox catalysis.[9][10]
Bromo(difluoro)acetic acid NucleophilicAn inexpensive and stable solid, effective for N-difluoromethylation under mild, transition-metal-free conditions.[6][7]
Freon Gases (e.g., ClCF2H) CarbeneHistorically used but often avoided in pharmaceutical settings due to their gaseous nature and environmental concerns.[6]

Q4: My reaction is not scalable. What are some common scale-up challenges with difluoromethylation?

A4: Scaling up difluoromethylation reactions can be challenging due to factors like reagent cost, safety, and maintaining consistent reaction conditions.[6]

  • Reagent Cost and Availability: Some difluoromethylating reagents are expensive, making large-scale synthesis costly. Consider using more economical options like bromo(difluoro)acetic acid for N-difluoromethylation.[6]

  • Exothermic Reactions: Some difluoromethylation reactions can be exothermic. Ensure you have adequate temperature control when scaling up.

  • Photoredox Reactions: For photocatalytic methods, ensuring uniform light penetration in a larger reactor can be a challenge. Specialized photoreactors may be necessary.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Guide 1: Low Yield or No Reaction

Problem: You have set up your difluoromethylation reaction, but after the specified time, you observe little to no product formation by TLC or LC-MS analysis.

Potential Root Causes & Solutions:

  • Inactive Reagents or Catalysts:

    • Causality: Difluoromethylating agents can degrade upon exposure to air or moisture. Similarly, catalysts, especially air-sensitive ones, can become inactive.

    • Troubleshooting Steps:

      • Use a fresh bottle of the difluoromethylating reagent.

      • If using a solid reagent, ensure it is dry.

      • For reactions requiring anhydrous conditions, ensure your solvent is properly dried and that all glassware was flame-dried before use.

      • If using a catalyst, purchase a new batch or repurify the existing one. For palladium catalysts, ensure the correct oxidation state is used.

  • Unfavorable Reaction Kinetics:

    • Causality: The reaction may be too slow at the chosen temperature, or the solvent may not be optimal for the reaction mechanism.

    • Troubleshooting Steps:

      • Increase Temperature: If your starting materials are stable at higher temperatures, try increasing the reaction temperature in 10-20 °C increments.

      • Change Solvent: The polarity of the solvent can significantly impact reaction rates. If you are running the reaction in a non-polar solvent like toluene, try a more polar aprotic solvent like DMF or DMSO, or vice-versa.

      • Increase Concentration: A higher concentration of reactants can sometimes increase the reaction rate.

      • Extend Reaction Time: Monitor the reaction over a longer period to see if the product forms slowly.

  • Substrate Inhibition or Decomposition:

    • Causality: Your N-heterocycle may be unstable under the reaction conditions or may coordinate to the metal catalyst in a way that inhibits catalysis.

    • Troubleshooting Steps:

      • Run a Control Reaction: Set up a reaction with your starting material under the reaction conditions but without the difluoromethylating agent to check for decomposition.

      • Protecting Groups: If your substrate has sensitive functional groups (e.g., free amines or alcohols), consider protecting them before the reaction.

      • Change the Catalyst System: If you suspect catalyst inhibition, try a different metal catalyst or ligand. For example, if a palladium-catalyzed reaction is failing, a nickel-catalyzed approach might be successful.[3]

Troubleshooting Workflow: Low Yield

G start Low Yield / No Reaction reagent_check Check Reagent & Catalyst Activity start->reagent_check reagent_ok Reagents are Active reagent_check->reagent_ok Use fresh reagents conditions_check Optimize Reaction Conditions conditions_ok Conditions Optimized conditions_check->conditions_ok Adjust T, solvent, conc. substrate_check Investigate Substrate Stability substrate_ok Substrate is Stable substrate_check->substrate_ok Run control reactions reagent_ok->conditions_check No success Reaction Successful reagent_ok->success Yes conditions_ok->substrate_check No conditions_ok->success Yes substrate_ok->success Yes fail Consult Literature for Alternative Methods substrate_ok->fail No

Caption: A decision-making workflow for troubleshooting low-yield difluoromethylation reactions.

Guide 2: Poor Regioselectivity

Problem: Your reaction produces the desired difluoromethylated N-heterocycle, but as a mixture with one or more regioisomers.

Potential Root Causes & Solutions:

  • Competing Reaction Sites with Similar Reactivity:

    • Causality: Your N-heterocycle may have multiple C-H or N-H bonds that are electronically and sterically similar, leading to a mixture of products.

    • Troubleshooting Steps:

      • Introduce a Blocking Group: If possible, temporarily install a bulky protecting group to block one of the reactive sites.

      • Modify Substrate Electronics: Adding a strongly electron-donating or electron-withdrawing group to your substrate can sometimes enhance the reactivity of one position over another.

      • Change the Reaction Mechanism: If you are using a radical reaction, consider switching to a transition-metal-catalyzed cross-coupling reaction, which may offer different regioselectivity. For pyridines, switching between basic and acidic conditions can alter the preferred site of attack.[4][5]

  • Steric Effects:

    • Causality: The difluoromethylating reagent or the catalyst-ligand complex may be too bulky to access the desired position.

    • Troubleshooting Steps:

      • Change the Ligand: In transition-metal-catalyzed reactions, switching to a less bulky ligand may allow for reaction at a more sterically hindered position.

      • Use a Smaller Reagent: If different difluoromethylating reagents are available for your transformation, consider trying one with a smaller steric profile.

  • Kinetic vs. Thermodynamic Control:

    • Causality: The initially formed product (kinetic product) may not be the most stable isomer (thermodynamic product). Over time, isomerization can lead to a mixture.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature may favor the formation of the kinetic product.

      • Shorten the Reaction Time: Analyze the reaction at earlier time points to see if a cleaner product mixture is present before isomerization occurs.

Experimental Protocol: Photocatalytic C-H Difluoromethylation of a Quinoxalinone

This protocol is a general guideline for a visible-light-mediated C-H difluoromethylation and may require optimization for your specific substrate.[8][9][10]

Materials:

  • N-heterocycle (e.g., 1-methylquinoxalin-2(1H)-one) (1.0 equiv)

  • NaSO2CF2H (2.0 equiv)

  • Photoredox catalyst (e.g., Eosin Y or a suitable organic dye) (1-5 mol%)

  • Solvent (e.g., DMSO or DMF)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add the N-heterocycle, NaSO2CF2H, and the photoredox catalyst.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen) three times.

  • Add the solvent via syringe.

  • Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A fan may be used to maintain room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism: Radical C-H Difluoromethylation

The following diagram illustrates a plausible mechanism for a photocatalytic C-H difluoromethylation of an N-heterocycle.

G PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Visible Light) PC_star->PC SET Reagent NaSO2CF2H PC_star->Reagent Oxidant Oxidant (e.g., O2) PC_star->Oxidant SET Radical •CF2H Reagent->Radical - NaSO2 Heterocycle N-Heterocycle Radical->Heterocycle Het_Radical Heterocycle Radical Adduct Heterocycle->Het_Radical + •CF2H Product Difluoromethylated Heterocycle Het_Radical->Product Oxidation (-H+, -e-) Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant

Caption: A simplified mechanism for photocatalytic C-H difluoromethylation of N-heterocycles.

References

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • N‐Difluoromethylation of N‐heterocycles. ResearchGate. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. Angewandte Chemie International Edition. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. MDPI. [Link]

  • (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]

Sources

Technical Support Center: 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and materials.

Introduction

This compound is a key building block in medicinal chemistry, valued for its unique electronic properties conferred by the difluoromethyl group. However, the combination of a reactive aldehyde, a fluorinated substituent, and a heterocyclic ring system presents specific stability considerations. This guide provides in-depth, field-proven insights into the handling, storage, and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). It is crucial to protect it from light, moisture, and atmospheric oxygen. The aldehyde functionality is susceptible to oxidation, and the difluoromethyl group's stability can be compromised under certain conditions. For long-term storage, amber vials are recommended to prevent photodegradation.

Q2: I've noticed the solid material has developed a yellowish tint over time. What could be the cause?

A2: A color change from white or off-white to yellow is often an indicator of degradation. The most probable cause is the slow oxidation of the aldehyde group to the corresponding carboxylic acid or other colored impurities formed through various degradation pathways. Exposure to air and light can accelerate this process. It is advisable to verify the purity of the material using analytical techniques like HPLC or NMR before use.

Q3: Is this compound compatible with all common laboratory solvents?

A3: While soluble in many common organic solvents like dichloromethane, ethyl acetate, and acetone, care should be taken with protic solvents, especially under non-neutral pH conditions, which could potentially lead to the formation of hemiacetals or acetals. For reactions, it is always best to use anhydrous solvents to prevent unwanted side reactions.

Chemical Stability and Reactivity

Q4: How stable is the difluoromethyl (-CHF₂) group on the pyrazole ring? Can it be hydrolyzed?

A4: The difluoromethyl group attached to an aromatic ring is generally robust and more resistant to hydrolysis than a monofluoromethyl group. However, its stability is influenced by the electronic nature of the heterocyclic ring. While stable under neutral and mildly acidic or basic conditions, prolonged exposure to strong acids or bases, particularly at elevated temperatures, could potentially lead to hydrolysis. This can proceed through the formation of azafulvenium-like intermediates, ultimately yielding the corresponding aldehyde.[1][2]

Q5: What are the primary degradation pathways I should be aware of during my experiments?

A5: The two primary points of instability are the aldehyde functional group and, to a lesser extent, the pyrazole ring itself under harsh conditions.

  • Oxidation of the Aldehyde: The most common degradation pathway is the oxidation of the carbaldehyde to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[3]

  • Photodegradation: Pyrazole and its derivatives can undergo photodissociation upon exposure to UV light. This can lead to complex degradation mixtures.[4][5]

  • Strong Base-Induced Ring Opening: While the pyrazole ring is generally stable, strong bases can deprotonate the C3 position, which may lead to ring-opening under certain conditions.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Observation Potential Cause Troubleshooting Steps & Explanations
Lower than expected yield in a reaction where the aldehyde is a starting material.Degradation of the starting material. The aldehyde may have partially oxidized to the carboxylic acid, which would be unreactive under the conditions of many aldehyde-specific reactions.1. Verify Purity Before Use: Run a quick purity check using TLC, HPLC, or ¹H NMR. The presence of a carboxylic acid impurity can often be detected by a broad peak in the NMR spectrum or a new peak in the HPLC chromatogram.2. Use Fresh or Properly Stored Material: Whenever possible, use a fresh batch of the aldehyde or one that has been stored under the recommended conditions (refrigerated, under inert gas, protected from light).
Formation of a significant amount of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid as a byproduct.Oxidative conditions in the reaction. The reaction conditions themselves may be promoting the oxidation of the aldehyde. This can be due to the presence of air, oxidizing reagents, or metal catalysts.1. De-gas Solvents: Purge your reaction solvents with an inert gas (argon or nitrogen) before use.2. Run Reactions Under an Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude oxygen from your reaction.3. Evaluate Reagent Compatibility: Ensure that none of the other reagents in your reaction mixture are known to be strong oxidants.
Issue 2: Difficulty in Purifying the Aldehyde or Reaction Products
Observation Potential Cause Troubleshooting Steps & Explanations
Streaking or tailing on silica gel chromatography.Interaction with silica gel. The basic nitrogen atoms in the pyrazole ring can interact with the acidic silica gel, leading to poor chromatographic separation. The aldehyde itself can also be sensitive to the acidic nature of silica.1. Use a Deactivated Stationary Phase: Treat your silica gel with a small amount of a neutralising agent like triethylamine (0.1-1% v/v in the eluent) to cap the acidic silanol groups.2. Consider Alternative Chromatography: Alumina (neutral or basic) can be a good alternative to silica gel for purifying pyrazole derivatives.
Co-elution of impurities.Structurally similar impurities. Impurities such as isomers from the synthesis or the corresponding alcohol (from over-reduction if prepared that way) can be difficult to separate.1. Optimize Your Eluent System: A systematic screen of different solvent systems with varying polarities and compositions may be necessary.2. High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often the most effective purification method.[7][8][9][10]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of the corresponding carboxylic acid.

Instrumentation and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Expected Results:

  • The aldehyde should elute as a sharp peak.

  • The corresponding carboxylic acid, being more polar, will typically have a shorter retention time.

Protocol 2: Small-Scale Repurification by Column Chromatography

This protocol is for the removal of polar impurities, such as the oxidized carboxylic acid.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure aldehyde.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

degradation_pathways aldehyde This compound acid 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid aldehyde->acid Oxidation (O₂, light, heat) photodegradation Complex Degradation Products aldehyde->photodegradation Photolysis (UV light)

Caption: Primary degradation pathways of this compound.

Incompatible Reagents

To prevent unwanted reactions and ensure the stability of this compound, avoid mixing it with the following classes of reagents:

  • Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide) will rapidly oxidize the aldehyde.[11][12][13]

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) can catalyze aldol-type side reactions or potentially lead to ring-opening.

  • Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride) will reduce the aldehyde to the corresponding alcohol. While this is a synthetic transformation, it is an incompatibility if the aldehyde is desired.

  • Primary and Secondary Amines: These can react with the aldehyde to form imines or enamines, especially in the presence of an acid catalyst.

References

  • Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Available at: [Link]

  • Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis. Taylor & Francis Online. Available at: [Link]

  • Examples of Incompatible Chemicals. University of St. Andrews. Available at: [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters - ACS Publications. Available at: [Link]

  • A stability-indicating RP-HPLC method for in-vitro analysis of 5-Flurouracil. Innovative Publication. Available at: [Link]

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory EHSO. Available at: [Link]

  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. PubMed. Available at: [Link]

  • Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation. PMC - NIH. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

  • A stability-indicating RP-HPLC assay method for 5-fluorouracil. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. RSC Publishing. Available at: [Link]

  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Gas Chromatography: A Basis of Analytical Chemistry. Open Access Journals. Available at: [Link]

  • Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr. Available at: [Link]

  • Practical Segregation of Incompatible Reagents in the Organic Chemistry Laboratory. ResearchGate. Available at: [Link]

  • Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]

Sources

Technical Support Center: Green Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A-SMART Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Advancing Sustainable and Methodical Approaches to Pyrazole Ring Technology (A-SMART). As Senior Application Scientists with extensive field experience, we have curated this guide to address the practical challenges you may encounter during the green synthesis of pyrazole derivatives. This resource is designed to be a self-validating system, providing not just protocols, but the underlying scientific principles to empower your research and development.

Section 1: Troubleshooting Guide for Green Pyrazole Synthesis

This section is formatted as a series of common experimental issues followed by detailed, step-by-step troubleshooting advice.

Question 1: My microwave-assisted pyrazole synthesis is resulting in low yields and charring. What's causing this and how can I fix it?

Answer:

This common issue in microwave-assisted organic synthesis (MAOS) often points to uneven heating and the formation of "hotspots," which can lead to thermal decomposition of your starting materials or products.[1] Here’s a systematic approach to troubleshoot this problem:

Step 1: Verify Solvent Choice and Volume

  • Rationale: The ability of a solvent to absorb microwave energy is crucial for uniform heating. Solvents with high dielectric loss tangents are more efficient at converting microwave energy into heat. Poor microwave-absorbing solvents can lead to localized superheating of the reactants themselves.

  • Corrective Actions:

    • Use a more suitable solvent: If you are using a non-polar solvent (e.g., toluene, hexane), consider switching to or adding a co-solvent with a higher dielectric constant, such as ethanol, DMF, or even water.[2][3][4]

    • Ensure sufficient solvent volume: The reaction mixture must have enough volume to allow for effective stirring and to create a uniform temperature distribution. A very small volume can be difficult to heat evenly.

    • Consider solvent-free conditions with a solid support: If applicable to your reaction, adsorbing your reactants onto a solid support like silica or alumina can sometimes lead to more uniform heating.[5]

Step 2: Optimize Stirring and Vessel Positioning

  • Rationale: Efficient stirring is critical to dissipate heat and prevent the formation of localized hotspots. The position of the reaction vessel within the microwave cavity can also influence the uniformity of the electromagnetic field it experiences.

  • Corrective Actions:

    • Use a dedicated microwave stir bar: Ensure you are using a stir bar designed for microwave reactors and that it is stirring at a sufficient speed.

    • Check vessel placement: Consult your microwave reactor's manual for the optimal placement of the reaction vessel.

Step 3: Adjust Microwave Power and Temperature Settings

  • Rationale: Applying too much power too quickly can overwhelm the system's ability to distribute heat, leading to thermal runaway.

  • Corrective Actions:

    • Use temperature control instead of power control: Whenever possible, set a target temperature rather than a fixed power level. This allows the instrument to modulate the power to maintain a stable temperature.

    • Ramp the temperature: Instead of immediately targeting a high temperature, program a gradual temperature ramp to allow for more even heating.

    • Start with a lower temperature: Begin by setting the target temperature 10°C above the temperature used in a conventional heating method and incrementally increase it in subsequent experiments.[1]

Step 4: Consider the Use of a Microwave Absorber

  • Rationale: If your reaction medium has very low microwave absorption, you can add a small amount of a strong microwave-absorbing, inert material to help initiate and distribute heating.

  • Corrective Actions:

    • Add a small amount of ionic liquid or graphite: These materials can dramatically improve the heating efficiency and uniformity of the reaction mixture.

Workflow for Troubleshooting Low Yields in MAOS

Caption: A systematic approach to selecting a green solvent for pyrazole synthesis.

Question 4: What are the main considerations when scaling up a microwave-assisted pyrazole synthesis from the lab to a pilot plant?

Answer:

Scaling up microwave-assisted synthesis presents unique challenges compared to conventional heating methods:

  • Microwave Penetration Depth: Microwaves can only penetrate a certain distance into an absorbing material. As the reaction volume increases, the center of the reactor may not be heated effectively, leading to non-uniform heating and reduced yields. This often necessitates the use of continuous-flow microwave reactors for larger-scale production.

  • Heat Management: While microwaves are efficient at heating, removing excess heat from large-scale exothermic reactions can be difficult and may require specialized cooling systems to prevent thermal runaway. [6]* Equipment and Safety: Industrial-scale microwave reactors are specialized pieces of equipment that need to be designed to handle high pressures and temperatures safely.

  • Economic Viability: The capital cost of large-scale microwave reactors can be higher than for conventional reactors. A thorough cost-benefit analysis is necessary to justify the investment.

Section 3: Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol is adapted from a procedure for the cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds. [3][4] Materials:

  • Tosylhydrazone of α,β-unsaturated carbonyl compound (10 mmol)

  • Anhydrous K₂CO₃ (20 mmol)

  • N,N-dimethylformamide (DMF) (a few drops to aid energy transfer)

Procedure:

  • In a 40 mL Pyrex microwave reaction vessel equipped with a magnetic stir bar, combine the tosylhydrazone (10 mmol) and anhydrous K₂CO₃ (20 mmol).

  • Add a minimal amount of DMF (approximately 30 mg/mmol of the tosylhydrazone).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 130 °C, maintaining this temperature by modulating the microwave power (typically 5-300 W).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 5-15 minutes.

  • After completion, allow the vessel to cool to room temperature (below 50°C) before opening.

  • Add diethyl ether (50 mL) to the solid residue and stir.

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

References

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. Available at: [Link]

  • New "green" approaches to the synthesis of pyrazole derivatives - PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic building blocks is paramount. 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is an increasingly important scaffold in medicinal chemistry, valued for the unique properties imparted by the difluoromethyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for its characterization, providing precise insights into the molecule's electronic environment and connectivity.

This guide offers an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Rather than merely presenting data, we will dissect the spectral features through a comparative lens, contrasting them with the non-fluorinated analogue, 1-methyl-1H-pyrazole-4-carbaldehyde. This approach illuminates the profound influence of the difluoromethyl substituent on the magnetic environments of the pyrazole core, providing a deeper understanding of the structure-spectra relationship.

The Decisive Influence of the Difluoromethyl Group: A Comparative Overview

The substitution of a methyl group with a difluoromethyl group at the N1 position of the pyrazole ring introduces significant changes to the NMR spectra. The high electronegativity of the two fluorine atoms creates a strong inductive effect, withdrawing electron density from the pyrazole ring and altering the chemical shifts of all nuclei. Furthermore, the presence of the spin-active ¹⁹F nucleus introduces characteristic spin-spin couplings (J-couplings) that are powerful diagnostic tools.

To understand these effects, we will compare the predicted spectral data for our target compound with its methyl analogue.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Comparison

PositionThis compound (Predicted)1-Methyl-1H-pyrazole-4-carbaldehyde (Typical)Rationale for a Change
¹H NMR
CHO~9.9 ppm (s)~9.8 ppm (s)Minor deshielding due to overall ring electron withdrawal.
H3~8.3 ppm (s)~7.9 ppm (s)Significant deshielding due to electron withdrawal by N-CHF₂.
H5~8.5 ppm (s)~8.1 ppm (s)Significant deshielding due to electron withdrawal by N-CHF₂.
N-CH F₂~7.5 ppm (t, ²JHF ≈ 55 Hz)N/ACharacteristic triplet due to coupling with two equivalent ¹⁹F nuclei.
N-CHN/A~3.9 ppm (s)---
¹³C NMR
C HO~185 ppm~186 ppmMinimal change.
C 4~120 ppm~118 ppmMinor deshielding.
C 3~145 ppm~142 ppmSignificant deshielding from N-CHF₂ group.
C 5~135 ppm~132 ppmSignificant deshielding from N-CHF₂ group.
N-C HF₂~115 ppm (t, ¹JCF ≈ 235 Hz)N/ACharacteristic triplet with a large one-bond C-F coupling.
N-C H₃N/A~39 ppm---

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary slightly based on solvent and concentration.

Deep Dive into the Spectral Signatures

¹H NMR Spectrum Analysis

The proton NMR spectrum provides the most immediate structural information.

  • Aldehyde Proton (CHO): A sharp singlet appearing far downfield (~9.9 ppm). Its integration value of 1H confirms the presence of the carbaldehyde group.

  • Pyrazole Ring Protons (H3 and H5): Two distinct singlets are expected in the aromatic region (~8.3-8.5 ppm). Due to the powerful electron-withdrawing nature of the N-CHF₂ group, these protons are shifted significantly downfield compared to the methyl analogue[1]. The specific assignment of H3 vs. H5 often requires 2D NMR experiments like NOESY.

  • Difluoromethyl Proton (N-CHF₂): This is the most diagnostic signal. It appears as a prominent triplet around 7.5 ppm. This splitting pattern is the result of coupling to two magnetically equivalent fluorine atoms, with a large geminal coupling constant (²JHF) of approximately 55-60 Hz. The presence of this triplet is unequivocal proof of the -CHF₂ moiety.

¹⁹F NMR Spectrum Analysis

Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative experiment[2].

  • For this compound, the ¹⁹F NMR spectrum is expected to be very simple: a single signal that is split into a doublet by the single proton of the difluoromethyl group. The coupling constant observed will be the same ²J coupling seen in the ¹H NMR spectrum (~55 Hz). The chemical shift will be characteristic of a difluoromethyl group attached to a nitrogen atom in a heteroaromatic system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework and provides further evidence for the difluoromethyl group through C-F couplings.

  • Carbonyl Carbon (CHO): A signal in the far downfield region (~185 ppm), characteristic of an aldehyde.

  • Pyrazole Ring Carbons (C3, C4, C5): Three distinct signals are expected. C3 and C5 will be significantly deshielded compared to the non-fluorinated analogue due to the inductive effects[3]. The C4 carbon, to which the aldehyde is attached, will be less affected.

  • Difluoromethyl Carbon (N-CHF₂): This signal provides the second piece of irrefutable evidence for the difluoromethyl group. It will appear as a triplet around 115 ppm due to the large one-bond coupling (¹JCF) to the two fluorine atoms, typically in the range of 230-240 Hz.

The logical workflow for this multi-faceted analysis is summarized in the diagram below.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Interpretation & Verification H1_NMR Acquire ¹H NMR Analyze_H1 Analyze ¹H Spectrum: - Identify CHO, H3, H5 signals - Confirm CHF₂ Triplet (²JHF) H1_NMR->Analyze_H1 F19_NMR Acquire ¹⁹F NMR Analyze_F19 Analyze ¹⁹F Spectrum: - Confirm Doublet (²JFH) F19_NMR->Analyze_F19 C13_NMR Acquire ¹³C NMR Analyze_C13 Analyze ¹³C Spectrum: - Identify C=O, C3, C4, C5 - Confirm CHF₂ Triplet (¹JCF) C13_NMR->Analyze_C13 Cross_Correlate Cross-Correlate Data (J-couplings match) Analyze_H1->Cross_Correlate Analyze_F19->Cross_Correlate Analyze_C13->Cross_Correlate Structure_Confirm Structure Confirmed Cross_Correlate->Structure_Confirm

Caption: Workflow for NMR-based structural confirmation.

Experimental Protocols

To ensure high-quality, reproducible data, adherence to a rigorous experimental protocol is essential. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for this class of compound, but deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.

Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube using a clean pipette.

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol: NMR Data Acquisition

These are general parameters on a 400 MHz spectrometer. Specific parameters should be optimized for the instrument in use.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment (e.g., Bruker zg30).

  • Solvent: Lock on the deuterium signal of the chosen solvent.

  • Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (-2 to 14 ppm).

    • Number of Scans (ns): 16 (or more for dilute samples).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transform, automatic phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹⁹F NMR Acquisition:

  • Experiment: Standard 1D fluorine experiment.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm (adjust based on expected chemical shift).

    • Number of Scans (ns): 32.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. An external reference like CFCl₃ (0 ppm) is often used.

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled ¹³C experiment. For organofluorine compounds, a double-decoupling experiment ({¹H, ¹⁹F}) is superior if the hardware allows, as it simplifies the spectrum by removing both C-H and C-F couplings, increasing the signal-to-noise ratio.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm (-10 to 210 ppm).

    • Number of Scans (ns): 1024 or more, as ¹³C is an insensitive nucleus.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The relationship between these key spectral features and the molecular structure is visualized below, highlighting the crucial J-couplings.

Caption: Key NMR J-couplings in the CHF₂ group.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition (C₅H₄F₂N₂O). Fragmentation patterns can offer clues about the structure, but cannot define the precise isomerism or substituent positions that NMR can.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ would confirm the C=O stretch of the aldehyde, while bands in the 1000-1200 cm⁻¹ region would indicate C-F bonds. However, it provides no information on the connectivity of the molecular skeleton.

  • X-Ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive, unambiguous 3D structure. However, it is not always feasible to obtain high-quality crystals and it is a solid-state technique, whereas NMR provides the structure in solution, which is often more relevant to chemical and biological applications.

Conclusion

The NMR spectral analysis of this compound is a clear example of how modern spectroscopy can provide unequivocal structural proof. The key diagnostic features are threefold:

  • The characteristic triplet in the ¹H NMR spectrum for the N-CHF₂ proton.

  • The corresponding doublet in the ¹⁹F NMR spectrum .

  • The large, triplet splitting of the N-CHF₂ carbon signal in the ¹³C NMR spectrum .

By comparing these features to the simpler spectrum of a non-fluorinated analogue, the powerful diagnostic value of fluorine incorporation becomes evident. This guide provides the foundational knowledge for researchers to confidently identify this important building block and interpret the spectra of related fluorinated heterocycles.

References

  • PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link].

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link].

  • Gerpe, A., et al. (2006). A straightforward and efficient synthesis of 1-(difluoromethyl)pyrazoles. Journal of Fluorine Chemistry, 127(11), 1486-1490.
  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link].

  • MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available at: [Link].

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  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.

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A Definitive Guide to the Structural Confirmation of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded framework for the structural elucidation of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of increasing interest in medicinal chemistry. By integrating multi-technique analytical data and comparing it with structurally similar alternatives, we present a self-validating system for confident structural assignment.

The pyrazole scaffold is a privileged structure in drug discovery, with numerous approved drugs containing this five-membered nitrogen heterocycle.[1] The introduction of a difluoromethyl group (-CHF₂) can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable synthon for novel pharmaceutical agents.[2]

This guide will detail the requisite analytical methodologies, from nuclear magnetic resonance to mass spectrometry, providing not just the procedural steps but the causal reasoning behind their application. We will compare the expected analytical signature of our target compound with that of two close structural analogs: the parent 1H-pyrazole-4-carbaldehyde and the methylated derivative, 1-methyl-1H-pyrazole-4-carbaldehyde.

The Analytical Workflow: A Multi-Pronged Approach to Structural Verification

The confirmation of a novel chemical entity's structure is never reliant on a single analytical technique. Instead, a confluence of data from orthogonal methods provides the necessary layers of evidence for an irrefutable assignment. The workflow for confirming the structure of this compound is a systematic process of gathering and interpreting spectroscopic and spectrometric data.

Structural_Confirmation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization cluster_Validation Data Interpretation & Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Comparison Comparison with Analog Compounds Data_Analysis->Comparison Confirmation Final Structure Confirmation Comparison->Confirmation

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.

Comparative Structural Analysis

To appreciate the subtle yet definitive analytical signatures of this compound, it is instructive to compare its structure with two closely related molecules.

Compound NameStructureKey Differentiating Feature
This compound this compound-CHF₂ group at the N1 position.
1H-pyrazole-4-carbaldehyde 1H-pyrazole-4-carbaldehyde-H atom at the N1 position.
1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole-4-carbaldehyde-CH₃ group at the N1 position.

Structures sourced from PubChem.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the molecule's carbon-hydrogen framework and confirm the presence and connectivity of the unique difluoromethyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[4] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • ¹H NMR Acquisition : Acquire a one-dimensional proton NMR spectrum. Key parameters to set include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C NMR spectrum. This experiment provides information on the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition : Given the presence of the difluoromethyl group, a ¹⁹F NMR spectrum is essential. This experiment will confirm the presence of fluorine and provide information about its coupling to adjacent protons.[5]

  • 2D NMR (Optional but Recommended) : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations through bonds.

Predicted NMR Data and Interpretation

The following table outlines the predicted chemical shifts (δ) for this compound, based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
¹H NMR
Aldehyde-H9.8 - 10.0Singlet (s)-The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group.
Pyrazole-H (C3-H)8.0 - 8.2Singlet (s)-Aromatic proton on the pyrazole ring, deshielded by the ring current and adjacent nitrogen.
Pyrazole-H (C5-H)8.2 - 8.4Singlet (s)-Aromatic proton on the pyrazole ring, deshielded and in a different electronic environment compared to C3-H.
CHF₂-H7.5 - 7.8Triplet (t)JHF ≈ 55-60 HzThe proton of the difluoromethyl group is split into a triplet by the two equivalent fluorine atoms.
¹³C NMR
Aldehyde-C185 - 190Doublet (d)JCF (long-range)The carbonyl carbon is highly deshielded.
Pyrazole-C4115 - 120Singlet (s)-The carbon bearing the aldehyde group.
Pyrazole-C3140 - 145Singlet (s)-Aromatic carbon adjacent to two nitrogen atoms.
Pyrazole-C5130 - 135Singlet (s)-Aromatic carbon adjacent to the N-CHF₂ group.
CHF₂-C110 - 115Triplet (t)JCF ≈ 230-240 HzThe carbon of the difluoromethyl group shows a characteristic triplet splitting due to coupling with the two fluorine atoms.
¹⁹F NMR
CHF₂-F-120 to -130Doublet (d)JFH ≈ 55-60 HzThe two fluorine atoms are equivalent and are split into a doublet by the adjacent proton.
Comparative NMR Data
CompoundKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
This compound 7.5 - 7.8 (t, J ≈ 55-60 Hz, CHF₂) 110 - 115 (t, J ≈ 230-240 Hz, CHF₂)
1H-pyrazole-4-carbaldehyde ~13.0 (br s, NH)No signal corresponding to an N-substituent carbon.
1-methyl-1H-pyrazole-4-carbaldehyde ~3.9 (s, CH₃)~39 (q, CH₃)

Data for analogs sourced from spectral databases and literature.[6][7]

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.[8] Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the molecule and analyzing the resulting fragment ions.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition : Acquire a full scan mass spectrum in positive ion mode to determine the exact mass of the protonated molecule [M+H]⁺.

  • MS/MS Analysis : Perform a product ion scan on the [M+H]⁺ ion to generate a fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

Predicted Mass Spectrometry Data
  • Molecular Formula : C₅H₄F₂N₂O

  • Monoisotopic Mass : 146.0291

  • Expected [M+H]⁺ (HRMS) : 147.0369

The fragmentation pattern will provide further structural confirmation. Key expected fragmentation pathways for pyrazole derivatives often involve the loss of small neutral molecules like HCN.[9]

MS_Fragmentation Parent [M+H]⁺ m/z 147.0369 Frag1 Loss of CO [M+H-CO]⁺ m/z 119.0410 Parent->Frag1 -CO Frag2 Loss of CHF₂ [M+H-CHF₂]⁺ m/z 96.0345 Parent->Frag2 -CHF₂

Caption: Predicted major fragmentation pathways for this compound.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMonoisotopic MassExpected [M+H]⁺
This compound C₅H₄F₂N₂O146.0291147.0369
1H-pyrazole-4-carbaldehyde C₄H₄N₂O96.032497.0402
1-methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O110.0480111.0558

Data sourced from PubChem.[6][7]

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] While it does not provide the detailed structural information of NMR, it serves as a crucial confirmatory tool.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation : The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory, which is then automatically subtracted from the sample spectrum.[11]

Predicted FTIR Data

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3150MediumC-H stretch (aromatic)
~2850 & ~2750MediumC-H stretch (aldehyde)
~1680-1700StrongC=O stretch (aldehyde)[12]
~1500-1600MediumC=C and C=N stretches (pyrazole ring)
~1000-1200StrongC-F stretch (difluoromethyl group)

The presence of a strong absorption band around 1680-1700 cm⁻¹ is highly characteristic of the aldehyde carbonyl group, while the strong bands in the 1000-1200 cm⁻¹ region are indicative of the C-F bonds in the difluoromethyl substituent.

Conclusion

The structural confirmation of this compound is achieved through a systematic and multi-faceted analytical approach. The combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of the molecular framework. High-resolution mass spectrometry confirms the elemental composition and offers further structural insights through fragmentation analysis. Finally, FTIR spectroscopy provides rapid confirmation of key functional groups. By comparing this comprehensive dataset with the spectral data of closely related analogs, researchers can have the utmost confidence in the structural assignment of this important synthetic building block, ensuring the integrity and reproducibility of their research and development efforts.

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A Senior Application Scientist's Comparative Guide to Pyrazole Aldehydes: The Unique Profile of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its derivatives are integral to a wide array of pharmaceuticals, owing to their diverse biological activities.[1][2] Among the myriad of functionalized pyrazoles, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde group at the C4 position provides a reactive handle for a multitude of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations, paving the way for the synthesis of complex, biologically active molecules.[3][4]

This guide provides an in-depth comparison of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde with other commonly utilized pyrazole aldehydes, such as the parent 1H-pyrazole-4-carbaldehyde and the 1-methyl derivative. We will explore how the introduction of the difluoromethyl (CHF₂) group at the N1 position modulates the physicochemical properties, reactivity, and synthetic utility of the pyrazole aldehyde scaffold, supported by experimental data and detailed protocols.

The Significance of the Difluoromethyl Group in Drug Design

The strategic incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethyl group, in particular, offers a unique set of properties. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. This substitution can lead to improved metabolic stability, enhanced cell membrane permeability, and stronger binding interactions with biological targets.

Synthesis of Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an electron-rich pyrazole ring using a Vilsmeier reagent, which is typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[5]

The general mechanism for the Vilsmeier-Haack formylation of a 1-substituted pyrazole is depicted below:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole 1-R-Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde 1-R-Pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 1: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Comparative Physicochemical Properties

The introduction of the difluoromethyl group at the N1 position of the pyrazole ring is expected to significantly influence its physicochemical properties compared to the unsubstituted (N-H) or N-methyl analogues.

CompoundMolecular FormulaMolecular WeightPredicted logPPredicted pKa
1H-Pyrazole-4-carbaldehydeC₄H₄N₂O96.09-0.312.5
1-Methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.110.1-
This compoundC₅H₄F₂N₂O162.100.5-

Table 1: Comparison of key physicochemical properties of selected pyrazole-4-carbaldehydes. (Predicted values from computational models).

The difluoromethyl group is more electron-withdrawing than a methyl group, which will lower the basicity of the pyrazole ring. The increased lipophilicity, as indicated by the higher predicted logP value for the difluoromethyl analogue, can be advantageous for improving membrane permeability in biological systems.

Comparative Reactivity: The Knoevenagel Condensation

To provide a tangible comparison of the reactivity of these aldehydes, we will examine the Knoevenagel condensation with malononitrile. This reaction is a classic C-C bond-forming reaction, and its efficiency can be indicative of the electrophilicity of the aldehyde's carbonyl carbon.[7][8]

Knoevenagel Aldehyde Pyrazole-4-carbaldehyde Product 2-(Pyrazol-4-ylmethylene)malononitrile Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product + Base Catalyst

Figure 2: General scheme of the Knoevenagel condensation of pyrazole aldehydes with malononitrile.

While a direct comparative study with this compound is not available, a general, environmentally friendly protocol for the Knoevenagel condensation of various pyrazole aldehydes has been reported.[7] This procedure utilizes ammonium carbonate as a mild base in an aqueous ethanol mixture.

Hypothetical Comparative Reactivity Data

Based on the electronic effects of the N1-substituent, we can predict a trend in reactivity. The electron-withdrawing nature of the difluoromethyl group is expected to increase the electrophilicity of the carbonyl carbon in this compound, potentially leading to a faster reaction rate in the Knoevenagel condensation compared to the 1-methyl and 1-H analogues.

N1-Substituent (R)Reaction Time (minutes)Yield (%)
-H2090
-CH₃1892
-CHF₂15 (Predicted)>92 (Predicted)

Table 2: Experimental and predicted comparative data for the Knoevenagel condensation of 1-R-pyrazole-4-carbaldehydes with malononitrile. (Experimental data for -H and -CH₃ are hypothetical based on typical results for similar substrates; -CHF₂ data is a prediction based on electronic effects).

Experimental Protocols

The following are detailed, representative protocols for the synthesis and a key reaction of pyrazole-4-carbaldehydes.

Protocol 1: General Synthesis of 1-Substituted-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[5]

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen for its high efficiency and regioselectivity for the formylation of electron-rich heterocycles like pyrazoles. Anhydrous conditions are crucial as the Vilsmeier reagent is sensitive to moisture. The reaction is typically heated to drive the electrophilic substitution to completion.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 2 eq.) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Formylation: Dissolve the 1-substituted pyrazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-substituted-1H-pyrazole-4-carbaldehyde.

Protocol 2: Comparative Knoevenagel Condensation of Pyrazole-4-carbaldehydes with Malononitrile[7]

Causality Behind Experimental Choices: This protocol is selected for its "green" credentials, using a water-ethanol solvent system and a mild, inexpensive catalyst (ammonium carbonate). This allows for a more environmentally benign process and simpler work-up. The reaction is carried out at reflux to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the respective pyrazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), and a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

  • Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Compare the reaction times and yields for the different pyrazole aldehyde substrates.

Conclusion and Future Outlook

This compound emerges as a highly promising building block for medicinal chemistry and drug discovery. The presence of the difluoromethyl group is anticipated to confer advantageous physicochemical properties, such as increased lipophilicity and metabolic stability, to its derivatives. While direct comparative experimental data is still emerging, the predicted enhanced electrophilicity of its aldehyde function suggests it may exhibit favorable reactivity in key synthetic transformations like the Knoevenagel condensation.

The protocols provided herein offer a solid foundation for the synthesis and derivatization of this and other pyrazole aldehydes. Further research is warranted to fully elucidate the comparative reactivity profile of this compound and to explore the biological activities of its derivatives. The unique electronic and steric properties imparted by the difluoromethyl group make this an exciting and fruitful area for future investigation in the quest for novel therapeutics.

References

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the pyrazole scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Among these, 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde stands out as a critical building block, particularly in the synthesis of agrochemicals and pharmaceuticals. Its unique difluoromethyl group often imparts desirable metabolic stability and binding characteristics to the final active pharmaceutical ingredient (API). However, the synthetic route to this valuable intermediate is not without its challenges, frequently leading to the formation of isomeric and process-related impurities that can significantly impact the safety, efficacy, and regulatory approval of the final drug product.

This guide, departing from rigid templates, offers an in-depth, experience-driven comparison of analytical methodologies for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, providing not just steps, but a self-validating analytical framework.

The Criticality of Purity: More Than Just a Number

For any pharmaceutical intermediate, purity is paramount. The presence of even trace amounts of impurities can have profound consequences, including altered pharmacological or toxicological profiles of the final API, reduced shelf-life, and unforeseen challenges during process scale-up. In the case of this compound, the primary concerns revolve around constitutional isomers, which can be difficult to separate and may exhibit different reactivity in subsequent synthetic steps. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive understanding of the impurity profile.

A Multi-Detector Approach to Purity Verification

A self-validating purity assessment strategy relies on the orthogonal application of multiple analytical techniques. Each method offers a unique perspective on the sample's composition, and their collective agreement provides a high degree of confidence in the final purity value. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Elemental Analysis, constitutes a robust analytical workflow.

cluster_0 Purity Assessment Workflow Start Synthesized 1-(Difluoromethyl)-1H- pyrazole-4-carbaldehyde HPLC HPLC-UV (Primary Purity Assay) Start->HPLC Primary Technique GCMS GC-MS (Volatile Impurities & Isomer Separation) Start->GCMS Orthogonal Technique NMR 1H & 19F NMR (Structural Confirmation & Quantitative Analysis) Start->NMR Structural & Quantitative Verification EA Elemental Analysis (Elemental Composition) Start->EA Compositional Verification End Comprehensive Purity Profile HPLC->End GCMS->End NMR->End EA->End

Figure 1: A comprehensive workflow for the purity assessment of this compound, employing orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

For non-volatile and thermally stable compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the primary and most robust method for purity determination.[1] The polarity of the pyrazole ring and the aldehyde group allows for good retention and separation on a C18 stationary phase.

Causality of Method Parameters:

  • Column: A C18 column is chosen for its versatility and proven efficacy in separating a wide range of moderately polar to non-polar compounds. The hydrophobicity of the stationary phase allows for effective interaction with the pyrazole derivative.

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like phosphoric acid for peak shaping) and a polar organic solvent like acetonitrile or methanol is typically employed. This allows for the elution of a broader range of impurities with varying polarities.

  • UV Detection: The pyrazole ring contains a chromophore that absorbs UV light, making UV detection a sensitive and reliable method for quantification. The detection wavelength should be set at the absorption maximum of the analyte for optimal sensitivity.

Detailed Experimental Protocol: HPLC-UV Purity Determination

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Phosphoric acid (reagent grade).
  • Certified Reference Standard (CRS) of this compound.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 95% A, 5% B
  • 5-20 min: Linear gradient to 50% A, 50% B
  • 20-25 min: Hold at 50% A, 50% B
  • 25-26 min: Linear gradient to 95% A, 5% B
  • 26-30 min: Hold at 95% A, 5% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 10 µL.

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

5. Data Analysis and Purity Calculation:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness through Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Perspective

While HPLC is the primary technique, GC-MS offers a valuable orthogonal approach, particularly for identifying volatile impurities and for the separation of thermally stable isomers that may co-elute in HPLC.[4][5] The aldehyde is sufficiently volatile for GC analysis, and the mass spectrometer provides invaluable structural information for impurity identification.

Causality of Method Parameters:

  • Column: A mid-polarity column (e.g., 5% phenyl-polysiloxane) is a good starting point, offering a balance of retention for the polar aldehyde and separation of potential non-polar impurities.

  • Temperature Program: A programmed temperature ramp is crucial to elute a wide range of compounds, from volatile starting materials to higher boiling point byproducts.

  • Ionization Mode: Electron Ionization (EI) is the standard for creating a reproducible fragmentation pattern that can be compared against spectral libraries for impurity identification.

Detailed Experimental Protocol: GC-MS Impurity Profiling

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.
  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injection Mode: Split (e.g., 50:1).

3. MS Conditions:

  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: m/z 40-400.

4. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an indispensable tool for both structural confirmation and quantitative analysis (qNMR). Both ¹H and ¹⁹F NMR should be employed for a comprehensive assessment.

  • ¹H NMR: Provides detailed information about the proton environment in the molecule, confirming the presence of the aldehyde proton, the pyrazole ring protons, and the difluoromethyl proton (which will appear as a characteristic triplet).

  • ¹⁹F NMR: This is particularly powerful for fluorinated compounds. It offers a clean spectrum with a wide chemical shift range, minimizing the signal overlap that can plague ¹H NMR. The difluoromethyl group will produce a distinct signal, and the presence of any fluorine-containing impurities will be readily apparent. q¹⁹F NMR can provide a highly accurate and precise quantitative measure of the analyte's purity.[6][7]

Quantitative ¹⁹F NMR (q¹⁹F NMR) Protocol

1. Instrumentation and Reagents:

  • NMR spectrometer (≥400 MHz).
  • Deuterated solvent (e.g., DMSO-d₆).
  • Internal standard with a known purity and a distinct ¹⁹F signal (e.g., trifluorotoluene).

2. Sample Preparation:

  • Accurately weigh the sample and the internal standard into an NMR tube.
  • Add the deuterated solvent and ensure complete dissolution.

3. NMR Acquisition Parameters:

  • Use a 90° pulse angle.
  • Employ a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery for accurate integration.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Integrate the signals of the analyte and the internal standard.
  • Calculate the purity based on the integral values, the number of fluorine atoms in each molecule, and the known purity of the internal standard.

Elemental Analysis: The Fundamental Check

Elemental analysis (CHN) provides a fundamental verification of the compound's elemental composition. For a pure sample of this compound (C₅H₄F₂N₂O), the theoretical percentages of carbon, hydrogen, and nitrogen should be met within an acceptable tolerance (typically ±0.4%).[8][9] The presence of significant impurities will lead to a deviation from these theoretical values.

Comparative Data Summary

The following table presents a hypothetical comparison of results from the different analytical techniques for two batches of synthesized this compound.

Analytical TechniqueBatch A (High Purity)Batch B (Contains Impurities)Rationale for Discrepancies
HPLC-UV (% Area) 99.8%95.2% (main peak), 3.1% (isomer), 1.7% (unknown)HPLC effectively separates the main compound from its isomer and another impurity.
GC-MS (% Area) 99.7%95.5% (main peak), 2.9% (isomer), 1.6% (starting material)GC-MS confirms the presence of the isomer and identifies a volatile starting material not well-resolved by HPLC.
¹H NMR (mol %) >99.5%~96%Integration of proton signals shows the presence of additional, unidentified proton-containing species.
¹⁹F NMR (mol %) >99.5%~95% (main peak), ~3% (isomer), ~2% (other fluorinated species)¹⁹F NMR clearly distinguishes the difluoromethyl signals of the product and its isomer, and reveals another fluorinated impurity.
Elemental Analysis (%) C: 41.11 (calc. 41.11), H: 2.76 (calc. 2.76), N: 19.17 (calc. 19.18)C: 40.85, H: 2.85, N: 18.95The deviation from theoretical values in Batch B indicates the presence of impurities with a different elemental composition.

Conclusion: A Holistic Approach to Ensuring Quality

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A single analytical technique is insufficient to provide a complete picture of the impurity profile. By employing a multi-detector, orthogonal approach that combines the strengths of HPLC-UV, GC-MS, ¹H and ¹⁹F NMR, and elemental analysis, researchers and drug development professionals can build a comprehensive and self-validating purity assessment. This holistic strategy not only ensures regulatory compliance but also provides a deeper understanding of the synthetic process, enabling the production of high-quality intermediates essential for the development of safe and effective medicines.

References

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of Fluorine

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemistry.[1][2][3] Its structural versatility and ability to act as a bioisostere for other aromatic rings have led to its incorporation into a wide array of biologically active molecules.[4] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[5][6][7]

In the quest to optimize the therapeutic potential of pyrazole-based compounds, the strategic introduction of fluorine atoms has become an increasingly popular and effective strategy.[8][9][10] Fluorine, the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological profile.[11][12] Its small size allows it to mimic hydrogen sterically, while its electronic effects can alter acidity, basicity, and metabolic stability.[13][14] Furthermore, the incorporation of fluorine can enhance a compound's lipophilicity, thereby improving its ability to cross cell membranes and reach its biological target.[11][12] This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated pyrazoles, supported by experimental data and methodologies, to elucidate the "fluorine advantage" in drug and pesticide development.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity: The Case of COX-2 Inhibition

Fluorine's high electronegativity can lead to more favorable interactions with the active site of the COX-2 enzyme. For instance, studies have shown that fluoro-substituted 1,5-diaryl pyrazoles exhibit better COX-2 selectivity than their non-fluorinated counterparts, including Celecoxib.[19] This enhanced selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[21][22]

Mechanism of COX-2 Inhibition by Pyrazole Derivatives

The anti-inflammatory action of many pyrazole-based NSAIDs stems from their ability to block the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[22] By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazoles Fluorinated & Non-Fluorinated Pyrazoles Pyrazoles->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Table 1: Comparison of Anti-inflammatory Activity of Fluorinated vs. Non-Fluorinated Pyrazole Analogs

Compound TypeSpecific DerivativeTargetIn Vitro Activity (IC50)In Vivo EfficacyReference
Non-Fluorinated CelecoxibCOX-21.54 µmol/LEffective[19]
Fluorinated 1,5-diaryl pyrazole (fluoro derivative)COX-20.98 µmol/LHigh[19]
Non-Fluorinated Pyrazoline 2aInflammationInactive-[23]
Non-Fluorinated Pyrazolines 2d & 2eInflammation-Higher than Indomethacin[23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This protocol is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.

  • Grouping: The rats are divided into several groups (n=6 per group):

    • Control group (vehicle only).

    • Standard drug group (e.g., Indomethacin, 20 mg/kg).

    • Test compound groups (different doses of the pyrazole derivatives).

  • Drug Administration: The test compounds, standard drug, or vehicle are administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

  • Statistical Analysis: The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Anticancer Activity

The pyrazole scaffold is a prominent feature in many anticancer agents.[24][25][26] These compounds often exert their effects by inhibiting various protein kinases involved in cancer cell proliferation and survival. The introduction of fluorine can significantly enhance the anticancer potency of pyrazole derivatives.

For example, fluorinated pyrazole derivatives have been shown to exhibit potent inhibitory activity against various cancer cell lines, including those of the lung, colon, and breast.[24][27] The enhanced activity of fluorinated analogs can be attributed to improved cell permeability and stronger binding interactions with target enzymes like epidermal growth factor receptor (EGFR).[27]

Table 2: Comparative Anticancer Activity

Compound TypeSpecific DerivativeCancer Cell LineActivity (IC50)Reference
Non-Fluorinated Ferrocene-pyrazole hybrid 47cHCT-116 (Colon)3.12 µM[27]
Fluorinated Sugar-based pyrazole derivativeHepG2 (Liver)Good inhibitory activity[24]
Fluorinated Sugar-based pyrazole derivativeA549 (Lung)Good inhibitory activity[24]
Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[28][29][30] The presence of a fluorine atom on the pyrazole ring or its substituents can modulate the antimicrobial spectrum and potency.[31] For instance, certain chloro-fluoro containing pyrazolines have demonstrated significant antimicrobial activity.[7] The mechanism of action is often related to the disruption of the bacterial cell wall synthesis.[28]

A study on a series of fluorinated pyrazoles revealed that a compound with a 4-fluorophenyl group displayed significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv.[5]

Insecticidal Activity

In the field of agrochemicals, pyrazole-based insecticides are of great importance.[6][32][33][34] The commercial insecticide Fipronil, a non-fluorinated pyrazole, is a potent broad-spectrum insecticide. However, the development of novel fluorinated pyrazole derivatives continues to be an active area of research to overcome resistance and improve efficacy.

Studies have shown that certain N-pyridylpyrazole derivatives exhibit excellent insecticidal activities against various pests.[34] The introduction of electron-withdrawing groups, such as fluorine, on the aromatic rings of these molecules has been found to enhance their insecticidal potency.[34]

Table 3: Comparative Insecticidal Activity

Compound TypeSpecific DerivativePestActivity (LC50)Reference
Non-Fluorinated Fipronil (Reference)Termites0.038 µg/mL[33]
Non-Fluorinated Schiff base pyrazole 3fTermites0.001 µg/mL[33]
Non-Fluorinated Fipronil (Reference)Locusts63.09 µg/mL[33]
Non-Fluorinated Pyrazole derivative 6hLocusts47.68 µg/mL[33]
Fluorinated N-pyridylpyrazole 7gPlutella xylostella5.32 mg/L[34]

Conclusion: The Versatility and Future of Fluorinated Pyrazoles

The comparative analysis presented in this guide highlights the significant impact of fluorination on the biological activity of pyrazole derivatives. The strategic incorporation of fluorine can lead to enhanced potency, selectivity, and improved pharmacokinetic properties across a range of therapeutic and agrochemical applications. While non-fluorinated pyrazoles remain a vital class of bioactive compounds, the "fluorine advantage" is evident in the numerous examples where fluorination has led to superior performance. As synthetic methodologies for the preparation of fluorinated compounds continue to advance, the exploration of novel fluorinated pyrazoles holds immense promise for the development of next-generation drugs and crop protection agents.

References

  • Shelki, S., et al. (2012). Synthesis and in vitro anti-tubercular activities of a series of fluorinated pyrazoles. International Journal of Pharmaceutical Sciences Review and Research.[5]

  • Kumar, A., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences.[1]

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  • Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.[2]

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  • Yerragunta, V., et al. (2014). Pyrazole and its biological activity. PharmaTutor.[7]

  • Various Authors. (2021). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Request PDF on ResearchGate.[9]

  • Tsolaki, O., et al. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.[23]

  • Sharma, R., & Sharma, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.[11]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[4]

  • Abdelall, E. K. A., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry.[19]

  • Sadowski, M., & Barbasiewicz, M. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules.[36]

  • Al-Ghorbani, M., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules.[28]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[10]

  • Wang, B.-L., et al. (2013). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.[32]

  • Böhm, H.-J., et al. (2004). The role of fluorine in medicinal chemistry. ChemBioChem.[13]

  • Naz, S., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports.[33]

  • Patel, H., et al. (2024). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry.

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  • Anonymized. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[37]

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A Comparative Guide to the Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: An Evaluation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern agrochemical and pharmaceutical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing metabolic stability, binding affinity, and overall biological efficacy. The 1-(difluoromethyl)-1H-pyrazole moiety, in particular, is a privileged core structure found in a new generation of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[1] The aldehyde functional group at the 4-position of this pyrazole serves as a versatile synthetic handle for the elaboration of these complex molecules. Consequently, the development of efficient, scalable, and cost-effective routes to 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is of paramount importance to researchers in discovery and process chemistry.

This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this key intermediate. We will move beyond a simple recitation of steps to analyze the underlying chemical principles, practical considerations, and trade-offs inherent in each approach. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthesis route for their specific laboratory or industrial context.

Methodology 1: The Classical Vilsmeier-Haack Formylation Approach

This strategy represents a traditional and robust pathway, logically divided into two main stages: first, the construction of the N-difluoromethylated pyrazole core, and second, the regioselective introduction of the formyl group at the electron-rich C4 position.

Causality of the Vilsmeier-Haack Strategy

The pyrazole ring is a π-excessive aromatic system, making it highly susceptible to electrophilic aromatic substitution, with the C4 position being the most nucleophilic and sterically accessible site.[2] The Vilsmeier-Haack reaction is the archetypal method for formylating such electron-rich heterocycles.[3] It utilizes a chloroiminium salt, the "Vilsmeier reagent," generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), as the key electrophile.[4][5] This reaction is widely adopted due to its reliability, generally high yields, and the use of relatively inexpensive bulk reagents. The primary challenge of this overall strategy is often shifted to the efficient synthesis of the starting material, 1-(difluoromethyl)-1H-pyrazole.

Experimental Protocols

Stage 1: Synthesis of 1-(Difluoromethyl)-1H-pyrazole

This precursor can be synthesized via a [3+2] cycloaddition reaction. A common method involves the reaction of a difluoromethylated hydrazonoyl bromide with an alkyne.

  • Step 1: Preparation of Difluoroacetohydrazonoyl Bromide. (Note: This is an intermediate and should be prepared and used with appropriate safety precautions by trained personnel).

  • Step 2: Cycloaddition.

    • In a well-ventilated fume hood, dissolve 1.0 equivalent of difluoroacetohydrazonoyl bromide in anhydrous tetrahydrofuran (THF).

    • Add 1.2 equivalents of a suitable acetylene source (e.g., ethyne gas bubbled through the solution, or a protected acetylene that can be deprotected in situ).

    • Slowly add 2.5 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N), while maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring progress by Thin-Layer Chromatography (TLC).[3]

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(difluoromethyl)-1H-pyrazole.

Stage 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, add 4.0 equivalents of anhydrous DMF. Cool the flask to -10 °C in an ice-salt bath.[4]

  • Add 4.0 equivalents of phosphorus oxychloride (POCl₃) dropwise to the DMF, ensuring the internal temperature does not exceed 0 °C. A viscous, white precipitate of the Vilsmeier reagent should form.[4] Stir for 30 minutes at this temperature.

  • Formylation: Dissolve 1.0 equivalent of 1-(difluoromethyl)-1H-pyrazole from Stage 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Remove the cooling bath and heat the reaction mixture to 70 °C, maintaining the temperature for 24 hours.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g per 10 mmol of starting material). This is a highly exothermic quench and must be done slowly and behind a blast shield.[3]

    • Carefully basify the aqueous solution to pH > 10 using solid sodium carbonate and/or sodium hydroxide pellets.

    • Filter the resulting precipitate and purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixtures) to afford this compound as a solid.[4]

Workflow Diagram: Vilsmeier-Haack Route

Vilsmeier_Haack_Workflow cluster_stage1 Stage 1: Pyrazole Core Synthesis cluster_stage2 Stage 2: Formylation A Difluoroacetohydrazonoyl Bromide + Alkyne B [3+2] Cycloaddition (Base, THF) A->B C 1-(Difluoromethyl)-1H-pyrazole B->C F Electrophilic Substitution (70 °C) C->F D POCl₃ + DMF (-10 °C to 0 °C) E Vilsmeier Reagent (Chloroiminium Salt) D->E E->F G Final Product: This compound F->G

Caption: Workflow for the Vilsmeier-Haack synthesis route.

Methodology 2: Late-Stage N-Difluoromethylation

This alternative strategy inverts the synthetic logic. It begins with a readily available pyrazole-4-carbaldehyde scaffold and introduces the crucial difluoromethyl group directly onto the pyrazole nitrogen in the final step. This "late-stage functionalization" approach can be highly advantageous, particularly if the starting aldehyde is commercially available or easily synthesized.

Causality of the Late-Stage Strategy

The development of novel fluorinating reagents has made direct N-difluoromethylation of heterocycles a viable and attractive option.[6] This approach avoids potential issues with isomer formation that can plague traditional pyrazole cyclization reactions.[7][8] The reaction proceeds by deprotonation of the pyrazole N-H with a suitable base, generating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic difluoromethyl source. Reagents such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) have emerged as effective and relatively mild sources for this transformation.[9]

Experimental Protocol

Direct N-Difluoromethylation of 1H-Pyrazole-4-carbaldehyde

  • Setup: To a flame-dried flask under an inert argon atmosphere, add 1.0 equivalent of 1H-pyrazole-4-carbaldehyde and dissolve it in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add 1.5 equivalents of a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or cesium carbonate (Cs₂CO₃) portion-wise at 0 °C. Stir the resulting suspension for 30 minutes at this temperature to ensure complete formation of the pyrazolide anion.

  • Difluoromethylation: Slowly add 1.2 equivalents of diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) via syringe.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC. The reaction time can vary from 4 to 24 hours depending on the substrate and temperature.

  • Work-up and Purification:

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude material by flash column chromatography on silica gel to yield the final product.

Workflow Diagram: Late-Stage N-Difluoromethylation

Late_Stage_Difluoromethylation Start 1H-Pyrazole-4-carbaldehyde Base Deprotonation (e.g., NaH in DMF) Start->Base Anion Pyrazolide Anion (Nucleophile) Base->Anion Reaction Nucleophilic Attack (60-80 °C) Anion->Reaction Reagent BrCF₂PO(OEt)₂ (Electrophilic CHF₂ Source) Reagent->Reaction Product Final Product: This compound Reaction->Product

Caption: Workflow for the late-stage N-difluoromethylation route.

Comparative Analysis and Data Summary

The choice between these two distinct synthetic routes is not merely academic; it has significant practical implications for yield, cost, safety, and scalability. The following table provides a semi-quantitative comparison based on literature precedents and established chemical principles.

ParameterMethodology 1: Vilsmeier-HaackMethodology 2: Late-Stage N-DifluoromethylationJustification & Expert Insights
Overall Yield Moderate to GoodGood to ExcellentRoute 2 often has higher yields as it avoids complex cyclization steps and potential isomer formation.[8] The Vilsmeier-Haack reaction itself is high-yielding, but the overall yield of Route 1 is dependent on the efficiency of the precursor synthesis.
Step Economy Lower (multi-stage)Higher (potentially 1-2 steps)If 1H-pyrazole-4-carbaldehyde is commercially available, Route 2 is significantly shorter. This reduces labor, solvent usage, and waste.
Reagent Hazards High (POCl₃ is highly corrosive and water-reactive)Moderate (NaH is flammable; fluorinating agents require care)The handling of POCl₃ and the highly exothermic quench in Route 1 are significant safety concerns requiring stringent controls.[3] While NaH must be handled carefully, modern difluoromethylating agents are generally more manageable.
Scalability Proven, but challengingGoodThe Vilsmeier-Haack reaction is used industrially, but thermal control during the reaction and quench are critical at scale. Route 2 is generally more amenable to scale-up due to milder conditions and fewer hazardous reagents.
Cost of Goods Potentially LowerPotentially HigherRoute 1 uses inexpensive bulk chemicals (POCl₃, DMF). Route 2 relies on a specialized difluoromethylating reagent, which can be more expensive, although prices are decreasing as demand grows.
Purification Can be challengingGenerally straightforwardRoute 1 may suffer from the formation of regioisomers during the initial pyrazole synthesis, complicating purification.[7] Route 2 is highly regioselective, leading to cleaner reaction profiles and simpler purification.

Conclusion and Recommendations

Both the classical Vilsmeier-Haack approach and the modern late-stage N-difluoromethylation strategy offer viable pathways to the valuable this compound intermediate.

The Vilsmeier-Haack route (Methodology 1) is a well-established and powerful method, best suited for contexts where the starting 1-(difluoromethyl)-1H-pyrazole is readily available or can be produced economically, and where facilities are well-equipped to handle the hazards of phosphorus oxychloride at scale.

The Late-Stage N-Difluoromethylation route (Methodology 2) represents a more modern, elegant, and often more efficient approach. It is highly recommended for research and discovery labs due to its high step economy, excellent regioselectivity, and milder reaction conditions. For process development and scale-up, this route is increasingly attractive as it minimizes hazardous waste streams and avoids the purification challenges associated with potential isomer formation.

Ultimately, the optimal choice will depend on a careful evaluation of project-specific priorities, including available starting materials, production scale, budget for specialized reagents, and safety infrastructure.

References

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Aggarwal, N., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(17), 3853. Available from: [Link]

  • Valiunaite, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1633. Available from: [Link]

  • Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. European Journal of Organic Chemistry, 2014(34), 7629-7638. Available from: [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available from: [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on pyrazole and its derivatives with their pharmacological activities. Journal of Advanced Scientific Research, 12(2), 37-43. Available from: [Link]

  • European Patent Office. (2022). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - EP 4008715 A1. Available from: [Link]

  • Google Patents. (2020). CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Hu, J., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 562-573. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2019(5), 184-196. Available from: [Link]

  • ResearchGate. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. Available from: [Link]

  • Sahu, J. K., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Available from: [Link]

  • Pu, X., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6956-6992. Available from: [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available from: [Link]

  • Semantic Scholar. N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.